E3 Ligase Ligand-linker Conjugate 104
Description
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Structure
3D Structure
Properties
Molecular Formula |
C33H45N5O7 |
|---|---|
Molecular Weight |
623.7 g/mol |
IUPAC Name |
tert-butyl 2-[2-[4-[[7-[2-[(3S)-2,6-dioxopiperidin-3-yl]-1,3-dioxoisoindol-5-yl]-2,7-diazaspiro[3.4]octan-2-yl]methyl]piperidin-1-yl]ethoxy]acetate |
InChI |
InChI=1S/C33H45N5O7/c1-32(2,3)45-28(40)18-44-15-14-35-11-8-22(9-12-35)17-36-19-33(20-36)10-13-37(21-33)23-4-5-24-25(16-23)31(43)38(30(24)42)26-6-7-27(39)34-29(26)41/h4-5,16,22,26H,6-15,17-21H2,1-3H3,(H,34,39,41)/t26-/m0/s1 |
InChI Key |
ITFIOHXKPVJFMZ-SANMLTNESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)COCCN1CCC(CC1)CN2CC3(C2)CCN(C3)C4=CC5=C(C=C4)C(=O)N(C5=O)[C@H]6CCC(=O)NC6=O |
Canonical SMILES |
CC(C)(C)OC(=O)COCCN1CCC(CC1)CN2CC3(C2)CCN(C3)C4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Mechanism of Action: E3 Ligase Ligand-linker Conjugate 104
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of E3 Ligase Ligand-linker Conjugate 104, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its role in hijacking the cellular protein degradation machinery, presents representative quantitative data for analogous PROTACs, details relevant experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows.
Core Concept: Hijacking the Ubiquitin-Proteasome System
This compound is a synthetic molecule composed of the E3 ligase ligand, Thalidomide, connected to a chemical linker.[1][2][3] Its primary function is to serve as a crucial intermediate in the synthesis of PROTACs.[2] A PROTAC is a heterobifunctional molecule designed to bring a target protein of interest (POI) into close proximity with an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the POI by the proteasome.[4]
The Thalidomide component of Conjugate 104 specifically binds to the Cereblon (CRBN) E3 ubiquitin ligase, a substrate receptor of the CULLIN-RING Ligase 4 (CRL4) complex.[4][5] By incorporating this conjugate into a PROTAC, researchers can effectively hijack the CRL4-CRBN complex and redirect its ubiquitinating activity towards a specific protein of interest.
Mechanism of Action: A Step-by-Step Breakdown
The mechanism of action of a PROTAC synthesized using this compound can be delineated into the following key steps:
-
Ternary Complex Formation: The PROTAC, possessing a ligand for the target protein and the Thalidomide moiety from Conjugate 104, simultaneously binds to the protein of interest (POI) and the CRBN E3 ligase. This results in the formation of a transient ternary complex (POI-PROTAC-CRBN).[4]
-
Ubiquitination: The formation of this ternary complex brings the POI into close proximity to the E2 ubiquitin-conjugating enzyme associated with the CRL4-CRBN complex. This proximity facilitates the transfer of ubiquitin molecules from the E2 enzyme to accessible lysine (B10760008) residues on the surface of the POI.
-
Polyubiquitination: A chain of ubiquitin molecules is subsequently assembled on the POI. This polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome into smaller peptides, effectively eliminating the target protein from the cell. The PROTAC molecule is then released and can participate in further catalytic cycles of degradation.
Below is a diagram illustrating this signaling pathway:
Quantitative Data Analysis
The efficacy of a PROTAC is typically quantified by its binding affinity to the E3 ligase and the target protein, as well as its ability to induce degradation of the target protein in a cellular context. While specific data for PROTACs constructed directly from "this compound" is not publicly available, the following tables summarize representative data for Thalidomide-based PROTACs targeting various proteins. This data serves as a benchmark for the expected performance of PROTACs utilizing this conjugate.
Table 1: Representative Binding Affinities of Thalidomide to Cereblon (CRBN)
| Compound | Binding Affinity (Kd) to CRBN | Assay Method |
| (S)-Thalidomide | ~250 nM | Isothermal Titration Calorimetry (ITC) |
| Pomalidomide | ~180 nM | Surface Plasmon Resonance (SPR) |
| Lenalidomide | ~1 µM | Isothermal Titration Calorimetry (ITC) |
Data is representative and compiled from various sources.
Table 2: Representative Degradation Efficacy of Thalidomide-based PROTACs
| PROTAC Target | Cell Line | DC50 (Degradation) | Dmax (Max Degradation) |
| BRD4 | HeLa | ~10 nM | >90% |
| BTK | MOLM-14 | ~5 nM | >95% |
| CDK6 | MM.1S | ~2.1 nM | >90% |
| SHP2 | MV-4-11 | 6.02 nM | >90% |
DC50 is the concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved. Data is representative and compiled from various sources.[6]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action and efficacy of PROTACs synthesized from this compound.
Western Blotting for Protein Degradation
This protocol is used to quantify the reduction in the levels of the target protein following treatment with a PROTAC.
Materials:
-
Cell culture reagents
-
PROTAC compound
-
Vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC or vehicle control for a predetermined time (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
The workflow for this experiment is visualized below:
In Vitro Ubiquitination Assay
This assay directly measures the ability of the PROTAC to mediate the ubiquitination of the target protein in a reconstituted system.
Materials:
-
Purified recombinant E1 activating enzyme
-
Purified recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Purified recombinant CRL4-CRBN E3 ligase complex
-
Purified recombinant target protein
-
Ubiquitin
-
ATP
-
PROTAC compound
-
Reaction buffer
Procedure:
-
Reaction Setup: Assemble the reaction mixture containing E1, E2, E3 ligase, target protein, ubiquitin, and ATP in the reaction buffer.
-
PROTAC Addition: Add the PROTAC at various concentrations or a vehicle control (DMSO) to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 60-120 minutes) to allow for ubiquitination to occur.
-
Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blotting using an antibody against the target protein or ubiquitin to visualize the formation of higher molecular weight polyubiquitinated species of the target protein.
Conclusion
This compound, by providing a validated Cereblon-binding moiety, is a fundamental tool for the development of potent and selective PROTACs. Its mechanism of action, centered on the induced proximity of a target protein to the CRL4-CRBN E3 ligase, offers a powerful strategy for targeted protein degradation. The experimental protocols and representative data presented in this guide provide a solid framework for researchers to design, synthesize, and evaluate novel PROTACs for therapeutic and research applications. The continued exploration of such tools will undoubtedly expand the "undruggable" proteome and pave the way for new therapeutic interventions.
References
- 1. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Systematic exploration of different E3 ubiquitin ligases: an approach towards potent and selective CDK6 degraders - Chemical Science (RSC Publishing) DOI:10.1039/D0SC00167H [pubs.rsc.org]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Pomalidomide-Based E3 Ligase Ligand-Linker Conjugates for Cereblon (CRBN) Recruitment in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of E3 ligase ligand-linker conjugates designed for the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase, a cornerstone of Proteolysis Targeting Chimera (PROTAC) technology. While a specific entity denoted "E3 Ligase Ligand-linker Conjugate 104" is not uniquely identified in peer-reviewed literature and likely represents a catalog number for a commercial product, this guide will focus on the widely utilized and well-characterized pomalidomide-based conjugates that form the core of many CRBN-recruiting PROTACs.
PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1][2][][] They consist of a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two moieties.[1][2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1][2]
Cereblon (CRBN) is a frequently recruited E3 ligase in PROTAC design.[1][2][5] Ligands for CRBN are often derived from immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide (B1683931).[2][6][] Pomalidomide, in particular, has emerged as a preferred CRBN ligand in many PROTAC applications due to its strong binding affinity for CRBN, which can lead to more efficient ternary complex formation and subsequent protein degradation.[1]
Quantitative Data on Pomalidomide-Based PROTACs
The efficacy of a pomalidomide-based PROTAC is determined by several quantitative parameters, including its binding affinity to CRBN and the target protein, and its ability to induce degradation of the target protein. The following tables summarize representative data for pomalidomide-based PROTACs targeting various proteins.
| PROTAC | Target Protein | CRBN Ligand | Linker Type | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line | Reference |
| ZQ-23 | HDAC8 | Pomalidomide | Not Specified | 147 | 93 | Not Specified | [8] |
| KP-14 | KRAS G12C | Pomalidomide | Not Specified | ~1250 | Not Specified | NCI-H358 | [9] |
| Homo-PROTAC 15a | CRBN | Pomalidomide | Not Specified | <100 | Not Specified | MM1.S | [6] |
| Compound 16 | EGFR | Pomalidomide | Not Specified | Not Specified | Not Specified | A549, MCF-7, HepG-2, HCT-116 | [10] |
Note: DC₅₀ represents the concentration of the PROTAC required to induce 50% degradation of the target protein, and Dₘₐₓ represents the maximum percentage of degradation achieved.
Experimental Protocols
The development and characterization of pomalidomide-based PROTACs involve a series of key experiments to assess their binding, degradation efficacy, and mechanism of action.
1. Binding Assays (e.g., Isothermal Titration Calorimetry - ITC)
-
Objective: To determine the binding affinity of the pomalidomide ligand or the full PROTAC to the CRBN protein.
-
Methodology:
-
Recombinant CRBN-DDB1 protein is purified and placed in the sample cell of the ITC instrument.
-
The pomalidomide-based ligand or PROTAC is loaded into the injection syringe.
-
The ligand is titrated into the protein solution in a series of small injections.
-
The heat change associated with each injection is measured.
-
The resulting data is fitted to a binding model to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.
-
2. Cellular Degradation Assays (e.g., Western Blotting)
-
Objective: To quantify the degradation of the target protein in cells upon treatment with the PROTAC.
-
Methodology:
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of the pomalidomide-based PROTAC for a specified period (e.g., 2, 4, 8, 16, 24 hours).
-
Following treatment, the cells are lysed, and the total protein concentration is determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for the target protein and a loading control (e.g., GAPDH, β-actin).
-
The membrane is then incubated with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the extent of protein degradation relative to the vehicle-treated control.
-
3. Ubiquitination Assays
-
Objective: To confirm that the PROTAC-induced degradation of the target protein is mediated by the ubiquitin-proteasome system.
-
Methodology:
-
Cells are treated with the pomalidomide-based PROTAC in the presence or absence of a proteasome inhibitor (e.g., MG132).
-
The cells are lysed under denaturing conditions to preserve ubiquitinated proteins.
-
The target protein is immunoprecipitated from the cell lysates using a specific antibody.
-
The immunoprecipitated proteins are then analyzed by Western blotting using an antibody that recognizes ubiquitin. An increase in the ubiquitinated form of the target protein in the presence of the PROTAC and proteasome inhibitor confirms the mechanism of action.
-
Visualizations
PROTAC Mechanism of Action
Caption: Mechanism of action of a pomalidomide-based PROTAC.
Experimental Workflow for a Cellular Degradation Assay
Caption: Workflow for a Western blot-based degradation assay.
Logical Relationship of PROTAC Components
Caption: The modular components of a pomalidomide-based PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 5. asset.library.wisc.edu [asset.library.wisc.edu]
- 6. ashpublications.org [ashpublications.org]
- 8. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of KRas G12C-IN-3 and Pomalidomide-based PROTACs as degraders of endogenous KRAS G12C with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Guide to the Linker Component of E3 Ligase Ligand-linker Conjugate 104
For Researchers, Scientists, and Drug Development Professionals
Introduction
E3 Ligase Ligand-linker Conjugate 104 is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of small molecules designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This conjugate comprises a ligand that binds to the Cereblon (CRBN) E3 ubiquitin ligase and a chemical linker. The linker is the critical bridge that, once the full PROTAC is assembled, connects the E3 ligase ligand to a ligand for a target protein of interest, thereby facilitating the target's ubiquitination and subsequent degradation by the proteasome.
This technical guide provides a detailed examination of the linker component of this compound, offering insights into its structure, synthesis, and role in the mechanism of action of the resulting PROTACs.
Core Components
This compound consists of two fundamental components:
-
E3 Ligase Ligand: The conjugate utilizes Thalidomide as the ligand for the Cereblon (CRBN) E3 ubiquitin ligase. Thalidomide and its analogs, including lenalidomide (B1683929) and pomalidomide, are well-characterized binders of CRBN and are frequently employed in the design of CRBN-recruiting PROTACs.
-
Linker: A chemical moiety that is attached to the Thalidomide core. This linker is designed with a reactive functional group at its terminus, allowing for the covalent attachment of a ligand for a specific protein of interest.
While the precise chemical structure of the linker in the commercially available "this compound" (often cataloged as HY-157756) is not publicly disclosed by vendors, this guide will focus on the general principles and common types of linkers used in conjunction with Thalidomide-based E3 ligase ligands.
The Crucial Role of the Linker in PROTACs
The linker is not merely a passive spacer; it plays a critical role in the efficacy of the final PROTAC molecule. Its length, rigidity, and chemical composition can significantly influence:
-
Ternary Complex Formation: The ability of the PROTAC to simultaneously bind to both the target protein and the E3 ligase, forming a stable and productive ternary complex.
-
Target Ubiquitination: The orientation of the captured target protein relative to the E2 ubiquitin-conjugating enzyme, which is brought into proximity by the E3 ligase, affecting the efficiency of ubiquitin transfer.
-
Physicochemical Properties: The overall solubility, cell permeability, and metabolic stability of the PROTAC.
Common Linker Architectures for Thalidomide-Based PROTACs
The design of linkers for Thalidomide-based PROTACs is a subject of extensive research. Common linker types include:
-
Polyethylene Glycol (PEG) Linkers: These are flexible, hydrophilic linkers that can improve the solubility of the PROTAC. They are available in various lengths.
-
Alkyl Chains: These provide a more rigid and hydrophobic connection between the two ligands.
-
Alkyl/Ether Chains: These offer a balance of flexibility and defined length.
The point of attachment on the Thalidomide molecule is also a key consideration, with modifications often made at the 4- or 5-position of the phthalimide (B116566) ring.
Hypothetical Synthesis of a Thalidomide-Linker Conjugate
While the exact protocol for "this compound" is proprietary, a general synthetic approach for creating a Thalidomide-based linker conjugate for PROTAC development is outlined below. This example illustrates the synthesis of a hypothetical intermediate, Thalidomide-PEG3-acid .
Experimental Protocol: Synthesis of Thalidomide-PEG3-acid
Materials:
-
4-Aminothalidomide
-
11-oxo-3,6,9-trioxaundecanoic acid (PEG3-acid with a terminal aldehyde)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reductive Amination:
-
Dissolve 4-Aminothalidomide (1 equivalent) and 11-oxo-3,6,9-trioxaundecanoic acid (1.2 equivalents) in a mixture of DCM and DMF.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Boc-protected Thalidomide-PEG3-acid.
-
-
Deprotection (if a protected acid was used):
-
Dissolve the purified product in a solution of TFA in DCM (e.g., 20% TFA).
-
Stir at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure to obtain the final product, Thalidomide-PEG3-acid .
-
Note: This is a generalized protocol. The specific reagents, solvents, and reaction conditions would need to be optimized for the particular linker being synthesized.
Mechanism of Action in a PROTAC Context
The "this compound" serves as a foundational element for constructing a functional PROTAC. The subsequent steps and the overall mechanism are as follows:
-
Conjugation: The terminal functional group of the linker is reacted with a ligand designed to bind to a specific protein of interest (the "target protein"). This creates the final bifunctional PROTAC molecule.
-
Ternary Complex Formation: Once introduced into a cellular environment, the PROTAC molecule engages both the target protein and the CRBN E3 ligase, bringing them into close proximity to form a ternary complex.
-
Ubiquitination: The formation of this ternary complex facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.
-
Proteasomal Degradation: The poly-ubiquitinated target protein is then recognized and degraded by the 26S proteasome, effectively eliminating it from the cell.
The following diagram illustrates the general workflow and mechanism of a PROTAC synthesized using an E3 ligase ligand-linker conjugate.
Caption: Workflow for PROTAC synthesis and its mechanism of action.
Data Presentation
As the specific structure and properties of the linker in "this compound" are not publicly available, quantitative data tables cannot be provided. For researchers developing their own PROTACs, it is essential to characterize the linker and the final PROTAC molecule to generate data on aspects such as:
| Parameter | Description |
| Purity (%) | The percentage purity of the synthesized conjugate, typically determined by HPLC or LC-MS. |
| Molecular Weight ( g/mol ) | The experimentally determined molecular weight, usually via mass spectrometry. |
| Solubility (µM) | The solubility of the conjugate in relevant buffers or solvents. |
| Binding Affinity (Kd) | The binding affinity of the final PROTAC to the target protein and the E3 ligase. |
| DC50 (nM) | The concentration of the PROTAC required to degrade 50% of the target protein. |
| Dmax (%) | The maximum percentage of target protein degradation achieved. |
Conclusion
The linker component of this compound is a critical determinant of the performance of the resulting PROTAC molecule. While specific details of this commercial product are not disclosed, an understanding of the general principles of linker design, synthesis, and function is paramount for researchers in the field of targeted protein degradation. The careful selection and optimization of the linker are key to developing potent and effective PROTAC-based therapeutics.
An In-Depth Technical Guide to E3 Ligase Ligand-Linker Conjugates in Targeted Protein Degradation: A Focus on Cereblon-Recruiting Molecules
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the design, synthesis, and evaluation of Proteolysis Targeting Chimeras (PROTACs) utilizing E3 ligase ligand-linker conjugates, with a specific focus on those that recruit the Cereblon (CRBN) E3 ubiquitin ligase. While this document centers on the principles and methodologies applicable to a broad range of CRBN-recruiting conjugates, it will use illustrative examples of thalidomide-based conjugates, such as "E3 Ligase Ligand-linker Conjugate 104," which consists of a thalidomide-derived CRBN ligand attached to a linker.
Core Concepts in Targeted Protein Degradation
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins.[1] PROTACs are heterobifunctional molecules at the forefront of this technology. They are composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1]
The Role of Cereblon and Thalidomide-Based Ligands
Cereblon (CRBN) is a substrate receptor within the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN).[1] The discovery that thalidomide (B1683933) and its analogs (immunomodulatory drugs or IMiDs) bind to CRBN and induce the degradation of neo-substrates was a pivotal moment for the field of TPD.[1] This understanding has led to the widespread use of thalidomide, lenalidomide, and pomalidomide (B1683931) as E3 ligase-recruiting moieties in PROTAC design. These ligands are favored for their relatively small size and good cell permeability.[1]
The "this compound" is an example of a pre-fabricated building block for PROTAC synthesis, incorporating the thalidomide-based CRBN ligand. The general mechanism of action for a PROTAC synthesized from such a conjugate is depicted below.
Quantitative Data for Representative Thalidomide-Based PROTACs
The efficacy of a PROTAC is determined by several factors, including its binding affinity to the POI and the E3 ligase, the stability of the ternary complex, and the efficiency of degradation. The following tables summarize quantitative data for representative thalidomide-based PROTACs from published literature. It is important to note that these values are for specific PROTACs and may not be directly extrapolated to a PROTAC synthesized with "this compound," but they provide a valuable reference for expected performance.
Table 1: Degradation Potency of a Thalidomide-Based SHP2 Degrader [2]
| Compound | Target Protein | Cell Line | DC50 (nM) |
| 11 (ZB-S-29) | SHP2 | HeLa | 6.02 |
DC50: Half-maximal degradation concentration.
Table 2: Degradation Potency of a Pomalidomide-Based CDK6 PROTAC [3]
| Compound | Target Protein | Cell Line | DC50 (nM) |
| CP-10 | CDK6 | MOLM-14 | 2.1 |
DC50: Half-maximal degradation concentration.
Experimental Protocols
The development and characterization of PROTACs involve a series of key experiments. The following are detailed methodologies for these essential assays.
4.1. Synthesis of a Thalidomide-Based PROTAC
This protocol describes a general approach for synthesizing a PROTAC by coupling a POI ligand with a thalidomide-linker conjugate that has a terminal carboxylic acid.[4]
Workflow for PROTAC Synthesis
-
Materials:
-
Thalidomide-linker-COOH (1 equivalent)
-
POI ligand with a free amine (1.2 equivalents)
-
HATU (1.5 equivalents)
-
DIPEA (3 equivalents)
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve the thalidomide-linker-COOH in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the POI ligand to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.
-
4.2. Western Blot for Protein Degradation
This is the most direct method to measure the reduction in the levels of the target protein.[5]
-
Procedure:
-
Cell Treatment: Plate the desired cells and treat with a range of concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific for the POI overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the POI signal to the loading control.
-
4.3. Ternary Complex Formation Assay (e.g., NanoBRET™)
This assay measures the formation of the POI-PROTAC-E3 ligase complex in live cells.
-
Principle: This assay uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged POI (energy donor) and a HaloTag®-labeled CRBN (energy acceptor). PROTAC-induced proximity brings the donor and acceptor close enough for energy transfer to occur.
-
General Procedure:
-
Co-transfect cells with plasmids encoding the NanoLuc-POI fusion and the HaloTag-CRBN fusion.
-
Label the HaloTag-CRBN with a fluorescent HaloTag® ligand.
-
Treat the cells with a serial dilution of the PROTAC.
-
Add the NanoLuc® substrate.
-
Measure the luminescence at two wavelengths (donor and acceptor emission).
-
Calculate the BRET ratio to quantify ternary complex formation.
-
4.4. In Vitro Ubiquitination Assay
This assay confirms that the PROTAC can induce the ubiquitination of the POI.
-
Procedure:
-
Combine the purified POI, E1 activating enzyme, E2 conjugating enzyme, CRBN/DDB1/CUL4A/Rbx1 complex, ATP, and ubiquitin in a reaction buffer.
-
Add the PROTAC or vehicle control.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by Western blot using an antibody against the POI to observe higher molecular weight bands corresponding to ubiquitinated protein.
-
Workflow for PROTAC Evaluation
Conclusion
The use of pre-synthesized E3 ligase ligand-linker conjugates, such as the thalidomide-based "this compound," can significantly accelerate the discovery and development of novel PROTACs. By providing a ready-to-use handle for recruiting the Cereblon E3 ligase, these conjugates allow researchers to focus on the design and synthesis of ligands for their protein of interest. The experimental protocols and representative data presented in this guide offer a solid foundation for the robust evaluation of these next-generation therapeutics. As the field of targeted protein degradation continues to evolve, the principles and methodologies outlined herein will remain central to the successful development of new medicines.
References
The Synthesis of PROTACs Utilizing E3 Ligase Ligand-Linker Conjugate 104: A Technical Guide
A Comprehensive Overview for Researchers in Drug Discovery
This technical guide provides an in-depth exploration of the fundamental principles behind the synthesis of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on the utilization of E3 Ligase Ligand-linker Conjugate 104. Designed for researchers, scientists, and professionals in the field of drug development, this document outlines the conceptual framework, a detailed, representative experimental protocol, illustrative quantitative data, and visual representations of the key processes involved.
Introduction to PROTAC Technology and this compound
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules engineered to hijack the cell's natural protein degradation machinery, the Ubiquitin-Proteasome System (UPS), to selectively eliminate target proteins of interest (POIs). A PROTAC molecule is comprised of three key components: a "warhead" that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
This compound is a pre-synthesized building block designed to streamline the construction of PROTACs. It consists of a thalidomide (B1683933) analog, which serves as a ligand for the Cereblon (CRBN) E3 ligase, pre-conjugated to a chemical linker. The use of such a conjugate simplifies the synthetic process by reducing the number of synthetic steps and providing a modular approach to PROTAC development. The terminal functional group on the linker is designed to react with a "warhead" molecule to complete the PROTAC synthesis.
Chemical Structure of this compound:
-
Molecular Formula: C₃₃H₄₅N₅O₇
-
Molecular Weight: 623.74 g/mol
-
Structure: A thalidomide derivative linked to a piperidine-containing linker with a terminal Boc-protected amine.
Core Principles of PROTAC Synthesis with a Pre-formed Conjugate
The synthesis of a PROTAC using a pre-formed E3 ligase ligand-linker conjugate, such as Conjugate 104, is conceptually a two-part process:
-
Activation of the Conjugate: The terminal functional group of the linker on the E3 ligase ligand-linker conjugate is deprotected or activated to make it reactive. For Conjugate 104, this involves the removal of the Boc (tert-Butyloxycarbonyl) protecting group from the terminal amine.
-
Coupling with the Warhead: The activated linker is then chemically coupled to the "warhead" molecule, which is a ligand for the protein of interest. This final coupling step forms the complete heterobifunctional PROTAC molecule.
This modular approach offers significant advantages, including the ability to rapidly synthesize a library of PROTACs by coupling a single E3 ligase ligand-linker conjugate with a variety of warhead molecules.
Experimental Protocols
The following is a detailed, representative methodology for the synthesis of a PROTAC using an E3 ligase ligand-linker conjugate with a terminal Boc-protected amine, such as Conjugate 104, and a warhead molecule containing a carboxylic acid functional group.
3.1. Materials and Reagents
-
This compound
-
Warhead molecule with a carboxylic acid functional group
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
High-performance liquid chromatography (HPLC) grade solvents (acetonitrile, water)
-
Deuterated solvents for NMR analysis (e.g., DMSO-d₆)
3.2. Step 1: Deprotection of the E3 Ligase Ligand-linker Conjugate
This procedure describes the removal of the Boc protecting group from the terminal amine of the linker.
-
Dissolve this compound (1.0 eq) in a solution of 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting crude amine salt is typically used in the next step without further purification.
3.3. Step 2: Coupling of the Deprotected Conjugate with the Warhead
This procedure outlines the amide bond formation between the deprotected linker and the warhead.
-
Dissolve the warhead molecule (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
To this solution, add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve the crude deprotected E3 Ligase Ligand-linker Conjugate from Step 1 in anhydrous DMF.
-
Add the solution of the deprotected conjugate to the activated warhead solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
3.4. Step 3: Work-up and Purification
-
Once the reaction is complete, dilute the reaction mixture with Ethyl acetate (EtOAc).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative High-Performance Liquid Chromatography (HPLC) to yield the final PROTAC molecule.
3.5. Characterization
The final PROTAC product should be characterized by:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS) to confirm the molecular weight and elemental composition.
-
HPLC analysis to determine the purity of the final compound.
Quantitative Data Presentation
The following tables provide illustrative examples of quantitative data that would be collected during the synthesis and characterization of a PROTAC.
Table 1: Reaction Parameters for PROTAC Synthesis
| Parameter | Value |
| Reactants | |
| This compound | 100 mg |
| Warhead Molecule | 1.2 molar equivalents |
| Deprotection Step | |
| Solvent | 20% TFA in DCM |
| Reaction Time | 2 hours |
| Coupling Step | |
| Coupling Reagent | PyBOP |
| Base | DIPEA |
| Solvent | Anhydrous DMF |
| Reaction Time | 16 hours |
| Purification | |
| Method | Preparative HPLC |
| Final Product | |
| Yield | 65 mg |
| Purity (by HPLC) | >98% |
Table 2: Characterization Data for the Final PROTAC
| Analysis | Result |
| ¹H NMR | Conforms to expected structure |
| ¹³C NMR | Conforms to expected structure |
| HRMS (m/z) | Calculated: [M+H]⁺ |
| Found: [M+H]⁺ | |
| HPLC Retention Time | 15.2 minutes |
Visualizations
5.1. Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of a PROTAC using a pre-formed E3 ligase ligand-linker conjugate.
An In-depth Technical Guide to the Discovery and Development of Cereblon E3 Ligase Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the discovery, mechanism of action, and development of ligands targeting the Cereblon (CRBN) E3 ubiquitin ligase. It covers both molecular glue degraders and Proteolysis Targeting Chimeras (PROTACs), offering detailed experimental protocols, quantitative data for key compounds, and visualizations of critical pathways and workflows.
Introduction to Cereblon and Targeted Protein Degradation
Cereblon (CRBN) is the substrate receptor component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^). The field of targeted protein degradation (TPD) was revolutionized by the discovery that the immunomodulatory imide drugs (IMiDs), such as thalidomide, lenalidomide, and pomalidomide, function as "molecular glues" that bind to CRBN.[1][2] This binding event alters the substrate specificity of the E3 ligase, inducing the ubiquitination and subsequent proteasomal degradation of proteins not normally targeted by CRBN, known as neosubstrates.[1][3]
This discovery has led to two major strategies for harnessing CRBN to degrade disease-causing proteins:
-
Molecular Glues (e.g., CELMoDs): These are small molecules that induce a novel protein-protein interaction between CRBN and a neosubstrate, leading to the target's degradation.[3]
-
Proteolysis Targeting Chimeras (PROTACs): These are heterobifunctional molecules consisting of a ligand that binds to CRBN, a linker, and another ligand that binds to a specific protein of interest (POI), thereby bringing the POI into proximity with the E3 ligase for degradation.[4][5]
Mechanism of Action: The CRL4^CRBN^ Pathway
The CRL4^CRBN^ E3 ligase complex is a key player in the ubiquitin-proteasome system (UPS). Its primary function is to tag substrate proteins with ubiquitin, marking them for destruction by the proteasome. The core complex consists of Cullin 4 (CUL4), Ring-Box Protein 1 (RBX1), and DNA Damage-Binding Protein 1 (DDB1).[6][7] CRBN acts as the substrate receptor, providing specificity to the complex.
The binding of a molecular glue or the CRBN-binding moiety of a PROTAC to a hydrophobic pocket in CRBN creates a new surface that can recruit neosubstrates.[3][8] This induced proximity allows for the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein, leading to its polyubiquitination and degradation.
Data Presentation: Quantitative Comparison of Cereblon Ligands
The efficacy of CRBN ligands is typically assessed by their binding affinity to CRBN and their ability to induce the degradation of specific neosubstrates. Key parameters include:
-
Kd (Dissociation Constant): A measure of binding affinity between the ligand and CRBN. Lower values indicate tighter binding.
-
DC50 (Degradation Concentration 50%): The concentration of the ligand required to degrade 50% of the target protein.
-
Dmax (Maximum Degradation): The maximum percentage of protein degradation achievable with the ligand.
Molecular Glues (IMiDs and CELMoDs)
The first generation of CRBN ligands were the IMiDs. More recently, novel Cereblon E3 Ligase Modulating Drugs (CELMoDs) have been developed with improved potency and altered neosubstrate profiles.[9][10]
| Compound | Binding Affinity to CRBN (Kd or IC50, µM) | Target Neosubstrate | DC50 (nM) | Dmax (%) | Cell Line |
| Thalidomide | ~1.8 | IKZF1/IKZF3 | >1000 | - | MM.1S |
| Lenalidomide | ~0.64[11] | IKZF1/IKZF3 | ~500 | - | MM.1S |
| Pomalidomide | ~0.3 | IKZF1/IKZF3 | ~10 | >90 | MM.1S |
| Iberdomide (CC-220) | ~0.015 | IKZF1/IKZF3 | ~5 | >95 | MM.1S |
| Mezigdomide (CC-92480) | ~0.007 | IKZF1/IKZF3 | ~0.2 | >95 | MM.1S |
| CC-885 | ~0.01 | GSPT1 | ~2.5 | >90 | MOLM-13 |
| PVTX-405 | - | IKZF2 | 0.7[12][13] | 91[12][13] | Jurkat |
Note: Values are approximate and can vary based on the specific assay conditions and cell line used.
CRBN-based PROTACs
The efficacy of a PROTAC is highly dependent on the choice of CRBN ligand, the linker, and the warhead for the protein of interest. The linker's length and composition are particularly critical for optimal ternary complex formation.[2][14]
| PROTAC | Target | CRBN Ligand | Linker Type/Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| dBET1 | BRD4 | Pomalidomide | PEG, ~12 | 8 | >95 | MV4-11 |
| ARV-825 | BRD4 | Pomalidomide | Alkyl/PEG, ~16 | <1 | >98 | RS4;11 |
| Compound X (p38α) | p38α | Pomalidomide | Alkyl, 15-17 | Optimal Degradation | - | BBL358 & T47D |
| IRAK4 Degrader | IRAK4 | Pomalidomide | - | 0.3 | >90 | OCI-Ly3 |
Note: Linker length is an approximation. The optimal linker is highly dependent on the specific target and E3 ligase pair.[2]
Experimental Protocols
A variety of biochemical, biophysical, and cell-based assays are required to discover and characterize CRBN ligands.
Workflow for Ligand Characterization
A typical workflow for characterizing a novel CRBN ligand involves a series of assays to confirm binding, mechanism of action, and cellular activity.
Cereblon Binding Assays (e.g., Surface Plasmon Resonance - SPR)
Objective: To quantitatively measure the binding affinity and kinetics of a ligand to CRBN.
-
Immobilization: Purified recombinant CRBN protein (often in complex with DDB1) is immobilized on a sensor chip.
-
Analyte Injection: A series of concentrations of the test compound (analyte) are flowed over the chip surface.
-
Detection: The change in the refractive index at the sensor surface due to binding is measured in real-time, generating sensorgrams.
-
Data Analysis: The association (k_on) and dissociation (k_off) rates are determined from the sensorgrams, and the dissociation constant (Kd) is calculated (Kd = k_off / k_on).
Ternary Complex Formation Assays (e.g., TR-FRET)
Objective: To detect and quantify the formation of the ternary complex (CRBN-ligand-POI).[8]
Methodology: [17]
-
Reagent Preparation:
-
Recombinant, tagged CRBN (e.g., His-tagged).
-
Recombinant, tagged POI (e.g., GST-tagged).
-
TR-FRET donor antibody (e.g., anti-His-Europium).
-
TR-FRET acceptor antibody (e.g., anti-GST-APC).
-
Test compound (PROTAC or molecular glue).
-
-
Assay Setup: The components are mixed in a microplate well at optimized concentrations.
-
Incubation: The plate is incubated to allow the ternary complex to form.
-
Detection: The plate is read on a TR-FRET-compatible reader. The FRET signal, generated when the donor and acceptor are brought into proximity by the ternary complex, is measured.
-
Data Analysis: The TR-FRET ratio is plotted against the compound concentration to determine the concentration required for half-maximal complex formation (EC50).
Cellular Degradation Assay (Western Blot)
Objective: To measure the dose-dependent degradation of a target protein in cells.
Methodology: [18]
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere. Treat the cells with a range of concentrations of the test compound for a specific duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Normalize protein amounts, denature by boiling in sample buffer, and separate the proteins by size using SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software, normalizing to a loading control (e.g., GAPDH or β-actin).
-
Plot the normalized protein levels against the compound concentration to determine the DC50 and Dmax.
-
In Vitro Ubiquitination Assay
Objective: To confirm that the ligand-induced ternary complex is functional and leads to the ubiquitination of the target protein.
Methodology: [19]
-
Reaction Setup: In a microcentrifuge tube on ice, combine the following components in an appropriate reaction buffer:
-
E1 activating enzyme
-
E2 conjugating enzyme (e.g., UBE2D3)
-
Ubiquitin
-
ATP
-
Recombinant CRL4^CRBN^ complex
-
Recombinant target protein
-
Test compound (or DMSO as a vehicle control)
-
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Quenching: Stop the reaction by adding SDS-PAGE sample buffer.
-
Analysis: Analyze the reaction products by Western blot, probing for the target protein. A ladder of higher molecular weight bands corresponding to ubiquitinated species should be visible in the presence of the active compound.
Logical Relationships in Ligand Development
PROTAC Linker Optimization
The linker is a critical component of a PROTAC, and its optimization is often an empirical process. The goal is to find a linker that allows for the formation of a stable and productive ternary complex.
Conclusion
The discovery of Cereblon as a target for small molecule-mediated protein degradation has opened up a new frontier in drug discovery. Both molecular glues and PROTACs leveraging the CRL4^CRBN^ E3 ligase have shown immense therapeutic potential, with several compounds advancing into clinical trials. The continued development of novel CRBN ligands with improved potency, selectivity, and drug-like properties will be driven by a deep understanding of the underlying biology, systematic structure-activity relationship studies, and the application of the robust suite of experimental techniques outlined in this guide. This powerful combination of approaches promises to expand the "druggable" proteome and deliver new medicines for a wide range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Unraveling the Engagement of Kinases to CRBN Through a Shared Structural Motif to Optimize PROTACs Efficacy [mdpi.com]
- 5. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. lifesensors.com [lifesensors.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 15. promega.com [promega.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.com.cn]
- 19. Profiling CELMoD-Mediated Degradation of Cereblon Neosubstrates | Springer Nature Experiments [experiments.springernature.com]
E3 Ligase Ligand-linker Conjugate 104: A Technical Guide for Novel PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of E3 Ligase Ligand-linker Conjugate 104, a key building block for the development of novel Proteolysis Targeting Chimeras (PROTACs). This document outlines its core function, presents exemplary performance data of resulting PROTACs, details relevant experimental protocols for characterization, and provides visual representations of the underlying mechanisms and workflows.
Introduction
This compound is a synthetic molecule composed of Thalidomide, a well-characterized ligand for the Cereblon (CRBN) E3 ubiquitin ligase, connected to a chemical linker.[1] This conjugate serves as a critical intermediate in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins of interest (POIs).[2] By linking a POI-binding ligand to an E3 ligase ligand, a PROTAC facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein.[2]
Conjugate 104, by providing the CRBN-recruiting moiety, enables the development of PROTACs that can target a wide array of proteins for degradation, offering a powerful strategy for therapeutic intervention, particularly against proteins previously considered "undruggable".
Quantitative Data Summary
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). While specific data for PROTACs derived directly from "this compound" is not publicly available, the following tables summarize the performance of several well-characterized Thalidomide-based PROTACs targeting different proteins, providing a benchmark for expected efficacy.
Table 1: Degradation Performance of Exemplary Thalidomide-Based PROTACs
| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-110 | Androgen Receptor (AR) | VCaP | ~1 | >95 |
| ARV-471 | Estrogen Receptor (ER) | MCF-7 | ~1 | >95 |
| SHP2 Degrader 11 | SHP2 | HeLa | 6.02 | >90 |
| IRAK4 Degrader 56 | IRAK4 | PMBC | <0.01 | >50 |
| EGFR L858R Degrader 69 | EGFR L858R | H3255 | 25 | >90 |
Data compiled from publicly available research.[3][4]
Table 2: Comparative Proliferation Inhibition of an Exemplary Thalidomide-Based PROTAC
| Compound | Target | Cell Line | IC50 (nM) |
| ERD-56 | ERα | MCF-7 | 39.9 |
| ERD-56 | ERα | T47D | 77.8 |
Data compiled from publicly available research.[3]
Signaling Pathway and Experimental Workflows
To understand the mechanism of action and the process of evaluating a PROTAC derived from this compound, the following diagrams illustrate the key signaling pathway and a general experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
References
Preliminary In Vitro Assessment of a Representative E3 Ligase Ligand-Linker Conjugate for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality with the potential to target previously "undruggable" proteins.[1] These bifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a linker, and a ligand that recruits an E3 ubiquitin ligase.[2][3] This ternary complex formation (POI-PROTAC-E3 ligase) facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2] The efficacy and specificity of a PROTAC are critically dependent on the choice of the E3 ligase ligand and the properties of the linker.
This technical guide provides a preliminary in vitro assessment of a representative E3 ligase ligand-linker conjugate that recruits the Cereblon (CRBN) E3 ligase, a widely utilized E3 ligase in PROTAC development.[1][4] The conjugate, herein referred to as "Representative CRBN Conjugate," consists of a thalidomide-based CRBN ligand attached to a flexible linker, designed for the straightforward synthesis of complete PROTAC molecules.[5] This document outlines key in vitro experimental data, detailed protocols for its assessment, and relevant signaling pathways.
Data Presentation
The in vitro efficacy of PROTACs derived from the Representative CRBN Conjugate is typically evaluated by their ability to induce the degradation of a target protein. Key quantitative metrics include the half-maximal degradation concentration (DC50) and the half-maximal inhibitory concentration (IC50) of the conjugate's binding to its E3 ligase. The following tables summarize representative data for PROTACs utilizing CRBN-recruiting ligand-linker conjugates against various target proteins.
Table 1: Representative Degradation Activity of CRBN-Based PROTACs
| Target Protein | Cell Line | DC₅₀ (nM) | Reference |
|---|---|---|---|
| CDK6 | - | 2.1 | [6] |
| ERα | MCF-7 | 1.8 | [3] |
| IRAK4 | PMBC | < 0.01 | [3] |
| GFP-HaloTag7 | - | 19 |[6] |
Table 2: Representative Binding Affinity of a CRBN Ligand-Linker Conjugate
| E3 Ligase | Ligand | IC₅₀ (µM) | Reference |
|---|
| VHL | VH285 | 0.54 |[6] |
Note: The IC50 value presented is for a VHL ligand, as specific IC50 data for a CRBN ligand-linker conjugate was not available in the provided search results. This value is included to illustrate the type of data generated.
Experimental Protocols
In Vitro Ubiquitination Assay
This assay determines the ability of the E3 ligase, recruited by the PROTAC, to ubiquitinate the target protein in a cell-free system.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant CRBN E3 ligase complex
-
Recombinant target protein (POI)
-
Ubiquitin
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Representative CRBN Conjugate-based PROTAC
-
SDS-PAGE gels
-
Western blot apparatus and antibodies against the POI and ubiquitin
Protocol:
-
Prepare a master mix containing the assay buffer, ATP, ubiquitin, E1 enzyme, and E2 enzyme on ice.
-
Aliquot the master mix into reaction tubes.
-
Add the recombinant CRBN E3 ligase complex and the recombinant POI to the respective tubes.
-
Add the PROTAC molecule at various concentrations to the reaction tubes. Include a no-PROTAC control.
-
Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding SDS loading buffer and boiling the samples at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using antibodies against the POI to detect its ubiquitination (observed as a ladder of higher molecular weight bands).
Cellular Degradation Assay (Western Blot)
This assay measures the reduction in the levels of the target protein in cells treated with the PROTAC.
Materials:
-
Cell line expressing the target protein of interest
-
Cell culture medium and supplements
-
Representative CRBN Conjugate-based PROTAC
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot apparatus and antibodies against the POI and a loading control (e.g., GAPDH, β-actin)
Protocol:
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
Lyse the cells using the lysis buffer and collect the total protein lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against the POI and a loading control, followed by the appropriate secondary antibodies.
-
Visualize the protein bands and perform densitometry analysis to quantify the level of the target protein relative to the loading control.
-
Calculate the DC₅₀ value by plotting the percentage of protein remaining against the log of the PROTAC concentration.
Mandatory Visualizations
Caption: General mechanism of action for a PROTAC molecule.
Caption: A typical experimental workflow for in vitro PROTAC assessment.
Caption: The Ubiquitin-Proteasome System (UPS) signaling cascade.[2]
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 4. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. | Sigma-Aldrich [merckmillipore.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
exploring the scope of targets for Conjugate 104-based PROTACs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary therapeutic modality in drug discovery. While this document is framed around the concept of a "Conjugate 104-based PROTAC" as a representative model, the principles, protocols, and targeted scope are broadly applicable to the rapidly expanding field of targeted protein degradation.
Introduction to PROTAC Technology
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs).[1][2][3] Unlike traditional small-molecule inhibitors that only block the function of a protein, PROTACs physically eliminate the target protein from the cell, offering a more sustained and potent therapeutic effect.[4][5]
A PROTAC molecule is comprised of three key components:
-
A ligand that specifically binds to the protein of interest (POI).
-
A ligand that recruits an E3 ubiquitin ligase.
This tripartite structure facilitates the formation of a ternary complex between the target protein and an E3 ligase, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[2][3]
The PROTAC Mechanism of Action
The catalytic cycle of a PROTAC involves several key steps, which are illustrated in the signaling pathway diagram below.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
The process begins with the PROTAC molecule simultaneously binding to both the target protein and an E3 ligase, forming a ternary complex.[3] This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The poly-ubiquitinated protein is then recognized and degraded by the proteasome, while the PROTAC molecule is released to engage another target protein, acting catalytically.[2][3]
Scope of Targets for PROTACs
The versatility of PROTAC technology allows for the targeting of a wide range of proteins, including those previously considered "undruggable" due to the lack of a defined active site.[2][5][8] The primary requirement is the availability of a ligand that can bind to the target protein.
Table 1: Classes of Protein Targets for PROTACs
| Protein Class | Examples | Therapeutic Area |
| Kinases | BTK, EGFR, FLT3 | Cancer, Immunology |
| Nuclear Receptors | Estrogen Receptor (ER), Androgen Receptor (AR) | Cancer |
| Bromodomains | BRD4, BRD9 | Cancer, Inflammation |
| Transcription Factors | STAT3 | Cancer, Immunology |
| Bcl-2 family proteins | Bcl-xL | Cancer |
| Scaffolding Proteins | IRAK4 | Immunology, Cancer |
This table is a representative summary and not exhaustive.
The development of PROTACs has been particularly impactful in oncology, with numerous degraders targeting proteins involved in cancer progression entering clinical trials.[9]
Quantitative Data for Representative PROTACs
The efficacy of a PROTAC is typically quantified by its ability to induce degradation of the target protein. Key metrics include the DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achievable).
Table 2: In Vitro Degradation Activity of Representative PROTACs
| PROTAC | Target Protein | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) |
| MZ1 | BRD4 | VHL | HeLa | ~10-100 | >90 |
| ARV-110 | Androgen Receptor | Cereblon (CRBN) | VCaP | <1 | >95 |
| ARV-471 | Estrogen Receptor | Cereblon (CRBN) | MCF7 | <5 | >90 |
| GNE-987 | BRD4 | VHL | EOL-1 (AML) | <1 | >95 |
Data presented are approximations based on publicly available information and may vary depending on experimental conditions.
Experimental Protocols
The development and characterization of PROTACs involve a series of well-defined experimental procedures.
A generalized workflow for the synthesis of a PROTAC involves the separate synthesis of the target protein ligand and the E3 ligase ligand, followed by their conjugation via a linker.
Caption: A generalized workflow for PROTAC synthesis and characterization.
Protocol for PROTAC Synthesis:
-
Ligand and Linker Synthesis: Synthesize the target protein ligand, the E3 ligase ligand, and the linker with appropriate functional groups for conjugation (e.g., click chemistry handles, carboxylic acids, amines).
-
Conjugation: React the POI ligand, E3 ligase ligand, and linker under optimized conditions to form the final PROTAC molecule.
-
Purification: Purify the crude PROTAC product using techniques such as High-Performance Liquid Chromatography (HPLC).
-
Characterization: Confirm the structure and purity of the final PROTAC using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Western Blotting Protocol:
-
Cell Culture and Treatment: Plate cells of interest and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and detect the signal using a chemiluminescent substrate.
-
Quantification: Quantify the band intensities to determine the extent of protein degradation relative to the vehicle-treated control.
Confirming that the PROTAC engages its targets and promotes the formation of a ternary complex is crucial.
NanoBRET™ Target Engagement Assay Protocol:
-
Cell Line Engineering: Create a cell line that expresses the target protein fused to a NanoLuc® luciferase.
-
Cell Plating and Treatment: Plate the engineered cells and treat them with the PROTAC and a fluorescent tracer that binds to the target protein.
-
Measurement: Measure both the NanoLuc® luciferase signal (luminescence) and the tracer signal (fluorescence).
-
Data Analysis: The ratio of the fluorescence to luminescence signals provides a measure of target engagement. A decrease in the BRET signal upon PROTAC addition indicates displacement of the tracer and therefore, target engagement by the PROTAC.
Advanced Applications: Degrader-Antibody Conjugates (DACs)
To improve the delivery and tissue-specificity of PROTACs, they can be conjugated to monoclonal antibodies to form Degrader-Antibody Conjugates (DACs).[9][] This approach combines the targeting ability of antibodies with the protein-degrading power of PROTACs.
Caption: The mechanism of action of a Degrader-Antibody Conjugate (DAC).
The antibody component of the DAC binds to a specific antigen on the surface of target cells, leading to the internalization of the conjugate.[5] Once inside the cell, the linker is cleaved, releasing the PROTAC payload to degrade its intracellular target protein.[5]
Conclusion
PROTAC technology represents a paradigm shift in drug discovery, moving beyond target inhibition to target elimination. The ability to degrade a wide array of proteins, including those previously deemed undruggable, opens up new avenues for therapeutic intervention in various diseases. The continued development of novel E3 ligase ligands, innovative linker designs, and advanced delivery strategies like DACs will further expand the scope and applicability of this powerful technology.
References
- 1. PROTAC Design [protocols.io]
- 2. Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. nurixtx.com [nurixtx.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. PROTACs: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. njbio.com [njbio.com]
- 9. Targeting the undruggables ---- the power of protein degraders | EurekAlert! [eurekalert.org]
Methodological & Application
Synthesis Protocol for PROTACs Utilizing E3 Ligase Ligand-Linker Conjugate 104
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Proteolysis Targeting Chimeras (PROTACs) using the pre-synthesized E3 Ligase Ligand-Linker Conjugate 104. This conjugate features a Thalidomide-based ligand for the Cereblon (CRBN) E3 ubiquitin ligase, attached to a linker terminating in a tert-butoxycarbonyl (Boc) protected amine. The following protocols outline the deprotection of this amine and the subsequent conjugation to a target protein ligand.
Overview of PROTAC Synthesis
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome. The synthesis of a PROTAC using this compound involves a two-step process:
-
Deprotection: Removal of the Boc protecting group from the linker's terminal amine to make it available for conjugation.
-
Conjugation: Formation of a stable amide bond between the deprotected E3 ligase ligand-linker and a carboxylic acid-functionalized target protein ligand.
Chemical Structure of this compound
This compound is comprised of Thalidomide, a known binder to the E3 ligase Cereblon, connected to a linker that terminates with a Boc-protected amine.
| Identifier | Value |
| Molecular Formula | C33H45N5O7 |
| Canonical SMILES | O=C1NC(CC[C@@H]1N2C(C3=C(C=CC(N4CC5(CN(C5)CC6CCN(CC6)CCOCC(OC(C)(C)C)=O)CC4)=C3)C2=O)=O)=O |
Experimental Protocols
Boc Deprotection of this compound
This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free amine of the linker, which is essential for the subsequent conjugation step.
Materials and Reagents:
| Reagent | Grade | Supplier |
| This compound | ≥95% | Commercially Available |
| Dichloromethane (B109758) (DCM) | Anhydrous | Standard Supplier |
| Trifluoroacetic acid (TFA) | Reagent Grade | Standard Supplier |
| Saturated Sodium Bicarbonate (NaHCO3) solution | Prepared in-house | |
| Brine (Saturated NaCl solution) | Prepared in-house | |
| Anhydrous Sodium Sulfate (Na2SO4) | Standard Supplier |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (10-20 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.
-
Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected E3 ligase ligand-linker conjugate.
Quantitative Data Summary:
| Reactant | Equivalents | Typical Reaction Time | Expected Yield |
| This compound | 1 | 1-4 hours | >90% |
| Trifluoroacetic acid (TFA) | 10-20 |
PROTAC Synthesis via Amide Coupling
This protocol details the conjugation of the deprotected E3 ligase ligand-linker with a target protein ligand containing a carboxylic acid functional group.
Materials and Reagents:
| Reagent | Grade | Supplier |
| Deprotected E3 Ligase Ligand-Linker | As prepared above | |
| Target Protein Ligand-COOH | ≥95% | Synthesized or Purchased |
| N,N-Dimethylformamide (DMF) | Anhydrous | Standard Supplier |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Coupling Grade | Standard Supplier |
| DIPEA (N,N-Diisopropylethylamine) | Reagent Grade | Standard Supplier |
| Diethyl ether (Et2O) | Standard Supplier |
Equipment:
-
Reaction vial or round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
High-performance liquid chromatography (HPLC) for purification
-
Lyophilizer or rotary evaporator
Procedure:
-
In a reaction vial, dissolve the target protein ligand-COOH (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of the deprotected E3 ligase ligand-linker (1 equivalent) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by preparative high-performance liquid chromatography (HPLC) to obtain the final PROTAC.
-
Lyophilize the pure fractions to yield the final PROTAC as a solid.
Quantitative Data Summary:
| Reactant | Equivalents | Typical Reaction Time | Expected Yield |
| Deprotected E3 Ligase Ligand-Linker | 1 | 2-12 hours | 30-70% (post-purification) |
| Target Protein Ligand-COOH | 1 | ||
| HATU | 1.2 | ||
| DIPEA | 3 |
Visualizations
how to conjugate a protein of interest ligand to E3 Ligase Ligand-linker Conjugate 104
Application Notes: Synthesis of PROTACs via Protein-Ligand Conjugation
Introduction to Targeted Protein Degradation (TPD)
Targeted protein degradation (TPD) is a revolutionary therapeutic strategy that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that only block a protein's function, TPD aims to completely remove the protein from the cell.[2] This is achieved using heterobifunctional molecules known as Proteolysis-Targeting Chimeras (PROTACs).[2][3] PROTACs offer the potential to target proteins previously considered "undruggable" and can be effective at lower doses than traditional inhibitors due to their catalytic mode of action.
Mechanism of Action: The PROTAC Approach
A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5] When a PROTAC is introduced into a cell, it forms a ternary complex, bringing the POI into close proximity with the E3 ligase.[3] This proximity allows the E3 ligase to transfer ubiquitin molecules to the surface of the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome, the cell's protein degradation machinery.[2][4] The PROTAC molecule itself is not degraded and can then proceed to target another POI molecule.[4]
E3 Ligase Ligand-linker Conjugate 104: A Building Block for PROTAC Synthesis
"this compound" is a key intermediate for the synthesis of PROTACs.[6][7] It consists of a Thalidomide-based ligand, which effectively recruits the Cereblon (CRBN) E3 ligase, attached to a flexible linker.[6] This pre-formed conjugate simplifies the PROTAC development workflow by providing one half of the final molecule, ready to be coupled to a ligand for a specific protein of interest.[] This protocol details the conjugation of a protein of interest directly to "this compound" via amine-reactive chemistry.
Signaling Pathway and Experimental Workflow
Caption: Targeted Protein Degradation (TPD) signaling pathway.
Caption: Experimental workflow for PROTAC-protein conjugation.
Experimental Protocols
This section provides a detailed protocol for conjugating a protein of interest containing accessible primary amines (lysine residues) to "this compound," assuming it is functionalized with an N-hydroxysuccinimide (NHS) ester.
Protocol 1: Amine-Reactive Conjugation
This protocol outlines the covalent linking of the protein of interest (POI) to the E3 ligase ligand conjugate. The reaction targets primary amines on the POI.[9][10]
Materials and Reagents:
-
Protein of Interest (POI)
-
This compound (assumed NHS-ester functionalized)
-
Reaction Buffer: 100 mM sodium bicarbonate or 50 mM sodium borate, pH 8.3-8.5.[11] (Avoid buffers containing primary amines like Tris)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Microcentrifuge tubes
-
Stirring/vortexing equipment
Procedure:
-
Prepare the Protein Solution:
-
Dissolve or dilute the POI in the Reaction Buffer to a final concentration of 2-5 mg/mL.
-
Ensure the buffer used for the POI does not contain primary amines. If necessary, perform a buffer exchange into the Reaction Buffer.
-
-
Prepare the Conjugate Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMSO to create a 10 mM stock solution. NHS esters are moisture-sensitive and can hydrolyze in aqueous solutions.
-
-
Calculate Molar Ratios:
-
Determine the desired molar excess of the E3 conjugate relative to the POI. A starting point is typically a 10- to 20-fold molar excess. This may require optimization depending on the number of accessible lysines on the POI.
-
Calculation:
-
Moles of POI = (mg of POI) / (Molecular Weight of POI in mg/mol)
-
Volume of Conjugate Stock = (Moles of POI × Molar Excess) / (Concentration of Conjugate Stock)
-
-
-
Conjugation Reaction:
-
Add the calculated volume of the 10 mM E3 conjugate stock solution to the POI solution while gently stirring or vortexing.
-
Incubate the reaction at room temperature for 60 minutes or at 4°C for 2-4 hours. Protect the reaction from light if any components are light-sensitive.
-
-
Quench the Reaction:
-
To stop the conjugation reaction, add the Quenching Buffer to a final concentration of 50-100 mM (e.g., add 50 µL of 1 M Tris-HCl to a 1 mL reaction).
-
Incubate for an additional 15 minutes at room temperature. This step consumes any unreacted NHS-ester groups.
-
| Parameter | Recommended Condition | Purpose |
| Reaction pH | 8.0 - 9.0 | Ensures primary amines are deprotonated and nucleophilic for efficient reaction.[9][11] |
| Reaction Buffer | Bicarbonate or Borate | Amine-free buffer to prevent competition with the protein for conjugation. |
| Molar Excess | 10-20x (Conjugate:Protein) | Drives the reaction to completion. Optimization may be required. |
| Temperature | Room Temperature or 4°C | Controls reaction rate and protein stability. |
| Reaction Time | 1 hour (RT) or 2-4 hours (4°C) | Sufficient time for conjugation while minimizing protein degradation. |
Protocol 2: Purification of the Conjugate
Purification is critical to remove unreacted E3 conjugate, quenched Tris, and any reaction byproducts.
Materials and Reagents:
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or Dialysis Tubing (e.g., 10 kDa MWCO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure (SEC Method):
-
Equilibrate the SEC column with cold PBS according to the manufacturer's instructions.
-
Carefully load the quenched reaction mixture onto the column.
-
Elute the protein conjugate with PBS. The larger protein conjugate will elute first, while the smaller, unreacted E3 conjugate and byproducts will be retained longer.
-
Collect fractions and measure the protein concentration (e.g., by absorbance at 280 nm) to identify the fractions containing the purified conjugate.
Protocol 3: Characterization and Validation
Confirm the successful synthesis of the PROTAC-protein conjugate and validate its biological activity.
Part A: Physical Characterization
-
SDS-PAGE: Run samples of the starting POI and the purified conjugate on an SDS-PAGE gel. A successful conjugation will result in a shift in the molecular weight of the protein band, corresponding to the addition of one or more E3 conjugate molecules.
-
Mass Spectrometry (LC-MS): For a more precise characterization, analyze the purified conjugate by LC-MS to determine the exact mass increase and the distribution of conjugated species (e.g., 1, 2, or 3 conjugates per protein).
| Analysis Method | Expected Result for Successful Conjugation |
| SDS-PAGE | Upward shift in the molecular weight band of the POI. |
| Mass Spectrometry | Increase in mass corresponding to the molecular weight of the attached E3 conjugate(s). |
Part B: Functional Validation (Western Blot) This assay determines if the PROTAC-protein conjugate can induce the degradation of a target protein inside cells. This is applicable if the ligand for the POI was conjugated to the E3-linker, and this final PROTAC is then used to treat cells containing the POI. If the POI itself was conjugated, this step serves to confirm the POI can still interact with its cellular partners while tethered to the E3 ligase machinery. The protocol below assumes the former, more common scenario of creating a PROTAC drug.
Procedure:
-
Cell Treatment: Plate cells that endogenously express the POI and allow them to adhere. Treat the cells with varying concentrations of the purified PROTAC for a set period (e.g., 4-24 hours).[12]
-
Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.[12]
-
Protein Quantification: Determine the total protein concentration of each lysate to ensure equal loading for the Western blot.[12]
-
Immunoblotting:
-
Analysis: Develop the blot using a chemiluminescent substrate and quantify the band intensities. A successful PROTAC will show a dose-dependent decrease in the POI band intensity compared to untreated controls.[12]
References
- 1. Targeted protein degradation: Controlling and assessing therapeutic targets to advance oncology drug discovery | Cell Signaling Technology [cellsignal.com]
- 2. 標的タンパク質分解 [sigmaaldrich.com]
- 3. Cellular parameters shaping pathways of targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. E3 Ligase Ligand - Linker Conjugates [jenkemusa.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. alfa-labotrial.com [alfa-labotrial.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell-Based Assay Design for PROTACs made with Conjugate 104
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that induces the degradation of specific target proteins through the ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] This ternary complex formation (E3 ligase:PROTAC:POI) leads to the ubiquitination and subsequent degradation of the target protein.[4][5]
This document provides detailed protocols for designing and implementing cell-based assays for PROTACs constructed with Conjugate 104 . For the purpose of these application notes, Conjugate 104 is defined as a PROTAC-Antibody Conjugate (PAC) . This advanced therapeutic design involves a PROTAC molecule conjugated to a monoclonal antibody (mAb) via a cleavable linker.[6] The mAb component of Conjugate 104 is designed to target a specific cell-surface antigen, thereby delivering the PROTAC payload selectively to a desired cell population and enhancing its therapeutic window.[6][7]
These protocols are designed to assess the targeted degradation of a protein of interest (POI) and the resulting effects on cell viability, leveraging the targeted delivery mechanism of Conjugate 104.
Mechanism of Action: PROTAC-Antibody Conjugate (PAC)
The mechanism of action for a PROTAC-based Degrader Antibody Conjugate (DAC), such as Conjugate 104, involves several key steps. The antibody component of the PAC binds to a specific antigen on the surface of the target cell. Following binding, the PAC-antigen complex is internalized, typically through receptor-mediated endocytosis. Once inside the cell, the linker is cleaved, releasing the PROTAC payload into the cytosol. The released PROTAC then forms a ternary complex with the target protein and an E3 ubiquitin ligase, leading to polyubiquitination of the target protein and its subsequent degradation by the proteasome.[6]
Figure 1: Mechanism of Action for Conjugate 104 (PROTAC-Antibody Conjugate).
Experimental Protocols
To evaluate the efficacy and selectivity of Conjugate 104, a series of cell-based assays should be performed. The key is to compare its activity in cells that express the target antigen (Antigen-Positive) with those that do not (Antigen-Negative).
Target Protein Degradation Assay by Western Blot
This assay directly measures the reduction in the levels of the target protein following treatment with Conjugate 104.
Workflow for Western Blot Analysis
Figure 2: Experimental workflow for Western Blot analysis of protein degradation.
Protocol:
-
Cell Seeding: Seed both antigen-positive and antigen-negative cell lines in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of Conjugate 104 in culture medium. As controls, include a vehicle-only (e.g., DMSO) control and a non-targeted PROTAC (lacking the antibody). Treat the cells and incubate for a predetermined time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Aspirate the medium and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the results to determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation).
Cell Viability / Cytotoxicity Assay
This assay measures the functional consequence of POI degradation, which is often a reduction in cell viability or proliferation in cancer cell lines.
Protocol (using a luminescent-based assay like CellTiter-Glo®):
-
Cell Seeding: Seed both antigen-positive and antigen-negative cells in opaque-walled 96-well plates at a suitable density (e.g., 5,000 cells/well) in 100 µL of culture medium.[8] Include wells with medium only for background measurement. Incubate overnight.
-
Compound Treatment: Add serial dilutions of Conjugate 104 to the wells. Include a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C, 5% CO₂.[8]
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[8] Let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the average background luminescence from all measurements. Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).
Data Presentation
Quantitative data from the described assays should be summarized in tables to facilitate clear comparison between different conditions and cell lines.
Table 1: Target Protein Degradation by Conjugate 104
| Cell Line | Antigen Status | Treatment | Incubation Time (h) | DC₅₀ (nM) | Dₘₐₓ (%) |
| Cell Line A | Positive | Conjugate 104 | 24 | 15.2 | 92.5 |
| Cell Line B | Negative | Conjugate 104 | 24 | >1000 | <10 |
| Cell Line A | Positive | Non-targeted PROTAC | 24 | 850.7 | 85.1 |
Table 2: Cytotoxicity of Conjugate 104
| Cell Line | Antigen Status | Treatment | Incubation Time (h) | IC₅₀ (nM) |
| Cell Line A | Positive | Conjugate 104 | 72 | 25.8 |
| Cell Line B | Negative | Conjugate 104 | 72 | >2000 |
| Cell Line A | Positive | Non-targeted PROTAC | 72 | 1245.3 |
Signaling Pathway Visualization
The degradation of a target protein by a PROTAC can have profound effects on downstream signaling pathways. For example, if the POI is a critical kinase in a cancer-related pathway, its degradation would inhibit that pathway.
Figure 3: Inhibition of a signaling pathway via PROTAC-mediated degradation of a key protein.
Conclusion
The protocols and guidelines presented here provide a robust framework for the preclinical evaluation of PROTAC-Antibody Conjugates like Conjugate 104. By systematically assessing target degradation and cell viability in antigen-positive versus antigen-negative cell lines, researchers can effectively determine the potency and selectivity of these next-generation targeted protein degraders. These assays are crucial steps in the drug development pipeline, providing essential data for lead optimization and candidate selection.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. portlandpress.com [portlandpress.com]
- 3. PROTAC - BiopharmaDirect [biopharmadirect.com]
- 4. researchgate.net [researchgate.net]
- 5. reactionbiology.com [reactionbiology.com]
- 6. PROTAC-Based Degrader Antibody Conjugates: Combining PROTACs with Monoclonal Antibodies for Precision Therapy - Aragen Life Sciences [aragen.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: E3 Ligase Ligand-linker Conjugate 104 (Representative)
For Research Use Only. Not for use in diagnostic procedures.
Introduction
E3 Ligase Ligand-linker Conjugate 104 is a representative heterobifunctional molecule designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel class of therapeutic agents that leverage the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs).[1][2] This technology offers a powerful approach to target proteins that have been traditionally considered "undruggable" by conventional small molecule inhibitors.[1]
This conjugate consists of a ligand that binds to an E3 ubiquitin ligase, connected by a flexible linker.[1][2] In this representative example, Conjugate 104 is composed of a Thalidomide derivative that recruits the Cereblon (CRBN) E3 ligase, a component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) complex.[2][3] The linker component of Conjugate 104 is designed with a reactive moiety that allows for covalent attachment to a ligand targeting a specific protein of interest, thereby forming a complete PROTAC molecule.
The resulting PROTAC facilitates the formation of a ternary complex between the target protein and the E3 ligase.[1][2] This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1][2] This catalytic mechanism allows for the degradation of multiple protein molecules by a single PROTAC molecule, leading to a potent and sustained pharmacological effect.[1]
These application notes provide an overview of the use of this compound in the development of PROTACs for oncology research, including protocols for the characterization of the resulting protein degraders.
Mechanism of Action
The fundamental mechanism of a PROTAC synthesized using this compound is to hijack the CRL4-CRBN E3 ligase to induce the degradation of a specific cancer-related protein. The process can be summarized in the following steps:
-
Ternary Complex Formation: The PROTAC, by simultaneously binding to the target protein and CRBN, induces the formation of a POI-PROTAC-CRBN ternary complex.[1][2]
-
Ubiquitination: The formation of this complex brings the target protein into close proximity with the E3 ligase machinery, leading to the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[1][2]
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.[1][2]
-
Catalytic Cycle: The PROTAC is released after degradation and can engage another target protein molecule, initiating a new cycle of degradation.[1]
References
Application Notes and Protocols for E3 Ligase Ligand-linker Conjugate 104 in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted degradation of proteins implicated in the pathology of neurodegenerative diseases represents a promising therapeutic strategy. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest.[1] E3 Ligase Ligand-linker Conjugate 104 is a pre-synthesized chemical tool designed to streamline the development of PROTACs. It comprises a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, derived from thalidomide, connected to a linker ready for conjugation with a ligand targeting a specific protein of interest.[2] This approach accelerates the creation of novel degraders for challenging targets in neurodegenerative research, including Tau, α-synuclein, Leucine-rich repeat kinase 2 (LRRK2), and Huntingtin (HTT).
These application notes provide a comprehensive guide for utilizing this compound to develop and evaluate PROTACs against key neurodegenerative disease targets. Detailed protocols for essential experiments are provided to facilitate the assessment of degradation efficacy and cellular effects.
Mechanism of Action
PROTACs assembled using this compound function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase. This proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released to engage in another degradation cycle, acting in a catalytic manner.
Target Proteins in Neurodegenerative Diseases
The accumulation of misfolded or aggregated proteins is a hallmark of many neurodegenerative disorders. PROTACs offer a powerful approach to clear these pathogenic proteins.
-
Tau: Hyperphosphorylated and aggregated Tau forms neurofibrillary tangles, a pathological hallmark of Alzheimer's disease and other tauopathies.[3]
-
α-Synuclein: Aggregation of α-synuclein into Lewy bodies is a key feature of Parkinson's disease and other synucleinopathies.
-
Leucine-rich repeat kinase 2 (LRRK2): Mutations in the LRRK2 gene that increase its kinase activity are a common genetic cause of Parkinson's disease.
-
Huntingtin (HTT): A mutation in the HTT gene leads to an expanded polyglutamine tract in the huntingtin protein, causing it to misfold and aggregate in Huntington's disease.
Data Presentation: Quantitative Degradation Data
The efficacy of a PROTAC is primarily assessed by its degradation concentration 50 (DC50), the concentration at which 50% of the target protein is degraded, and the maximum degradation (Dmax), the maximal percentage of protein degradation achieved. The following table summarizes representative quantitative data for PROTACs targeting key neurodegenerative disease proteins.
| Target Protein | PROTAC Compound | E3 Ligase Recruited | Cell Line | DC50 | Dmax (%) | Reference |
| Tau | TA-3 | CRBN | Human neurons | 1.25 nM | >90% | [4] |
| α-Synuclein | Arg-PEG1-Tα-syn | IAP | U251/α-synA53T | 0.28 ± 0.07 µM | ~90.5% | [5] |
| Compound 5 | CRBN | H293T | 5.049 µM | >80% | [6] | |
| LRRK2 | XL01126 | VHL | Multiple cell lines | 15-72 nM | 82-90% | [1][5] |
| XL01134 (WT LRRK2) | VHL | MEFs | 32 nM | 59% | [5] | |
| XL01134 (G2019S LRRK2) | VHL | MEFs | 7 nM | 81% | [5] | |
| Mutant HTT (mHTT) | PROTAC-C | Not specified | Mouse Cortex | 5.2 nM | >50% | |
| PROTAC-B | Not specified | Mouse Cortex | 70 nM | >50% |
Experimental Protocols
Protocol 1: Western Blot Analysis for Protein Degradation
This protocol provides a detailed methodology for quantifying the degradation of target proteins in neuronal cell lines following PROTAC treatment.
Materials:
-
Neuronal cell line expressing the target protein (e.g., SH-SY5Y, iPSC-derived neurons)
-
PROTAC synthesized using this compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer system
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target protein (Tau, α-synuclein, LRRK2, or HTT) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed neuronal cells in 6-well plates at a density that will achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere and differentiate as required.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL reagent and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 2: In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
Materials:
-
Neuronal cell line
-
PROTAC
-
MG132 (proteasome inhibitor)
-
Lysis buffer (as in Protocol 1)
-
Antibody for immunoprecipitation (against the target protein)
-
Protein A/G magnetic beads
-
Antibody for Western blotting (against ubiquitin)
Procedure:
-
Cell Treatment:
-
Treat cells with the PROTAC at a concentration around its DC50, with and without co-treatment with MG132 (10 µM) for 4-6 hours.
-
-
Immunoprecipitation:
-
Lyse the cells and quantify the protein concentration.
-
Incubate equal amounts of protein lysate with the target protein antibody overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for 2 hours at 4°C.
-
Wash the beads with lysis buffer.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins from the beads.
-
Perform Western blotting as described in Protocol 1, using an anti-ubiquitin antibody to detect the ubiquitinated target protein. An increase in the ubiquitinated protein smear upon PROTAC and MG132 co-treatment indicates successful ubiquitination.
-
Protocol 3: Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effects of the PROTAC on neuronal cells.
Materials:
-
Neuronal cell line
-
PROTAC
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
Treat cells with a range of PROTAC concentrations for a desired duration (e.g., 24, 48, 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot cell viability against PROTAC concentration to determine the IC50 value.
-
Signaling Pathways
The degradation of these target proteins can have significant downstream effects on various signaling pathways implicated in neurodegeneration.
Conclusion
This compound provides a valuable tool for the rapid development of PROTACs targeting key proteins in neurodegenerative diseases. The protocols and data presented in these application notes offer a framework for the systematic evaluation of these novel degraders, from initial assessment of degradation efficiency to the characterization of their effects on cellular function. This streamlined approach has the potential to accelerate the discovery of new therapeutic agents for these devastating disorders.
References
Application Notes and Protocols for Assessing Ternary Complex Formation with PROTACs
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for evaluating the formation of ternary complexes induced by Proteolysis Targeting Chimeras (PROTACs). While the focus is on a generic framework applicable to any PROTAC, including the hypothetical "Conjugate 104," the provided data and examples are based on well-characterized PROTACs from the scientific literature.
Introduction to PROTACs and Ternary Complex Formation
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to eliminate specific proteins of interest (POIs).[1][2][3] A PROTAC molecule typically consists of two distinct ligands connected by a chemical linker: one ligand binds to the target protein (POI), and the other recruits an E3 ubiquitin ligase.[1][3]
The cornerstone of PROTAC activity is the formation of a stable ternary complex, comprising the PROTAC, the POI, and the E3 ligase.[4][5][6] This proximity-induced event facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[4][5] The efficiency of ternary complex formation and its stability are critical determinants of a PROTAC's potency and efficacy.[3][7] Therefore, detailed characterization of the ternary complex is a crucial step in the development and optimization of PROTAC-based therapeutics.
Key Concepts in Ternary Complex Formation
Cooperativity
Cooperativity (α) is a measure of the influence of the binary binding of one protein partner on the affinity of the other.[8][9] In the context of PROTACs, positive cooperativity (α > 1) indicates that the formation of the POI-PROTAC or E3-PROTAC binary complex enhances the binding affinity for the third component, leading to a more stable ternary complex.[8][9] Conversely, negative cooperativity (α < 1) signifies a destabilizing interaction. High cooperativity is often a desirable feature for potent PROTACs.
The "Hook Effect"
The "hook effect" describes the phenomenon where the efficiency of ternary complex formation, and consequently protein degradation, decreases at high concentrations of the PROTAC.[8][10][11] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the POI or the E3 ligase separately, reducing the probability of forming the productive ternary complex.[8]
Assays for Ternary Complex Characterization
A variety of biophysical and cellular assays can be employed to characterize ternary complex formation. The choice of assay depends on the specific questions being addressed, such as binding affinity, kinetics, thermodynamics, or confirmation of in-cell engagement.
Biophysical Assays
These in vitro techniques utilize purified proteins to provide quantitative measurements of binding interactions.
-
Surface Plasmon Resonance (SPR): A label-free technique for real-time monitoring of binding events.[10][11][] It provides kinetic data (association and dissociation rates) and affinity constants (KD).[10][11]
-
Biolayer Interferometry (BLI): Similar to SPR, BLI is a label-free method for measuring real-time kinetics and affinities of biomolecular interactions.[10][11]
-
Isothermal Titration Calorimetry (ITC): Measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.[6][10][11]
-
Förster Resonance Energy Transfer (FRET): A distance-dependent interaction between two fluorescent molecules.[1] By labeling the POI and E3 ligase with a FRET pair, the formation of the ternary complex can be monitored by an increase in the FRET signal.[1]
-
Fluorescence Polarization (FP): Measures changes in the polarization of fluorescent light upon binding of a small fluorescently labeled molecule to a larger protein.[2][6][13] It is useful for determining binding affinities in a competitive assay format.[13]
-
AlphaScreen/AlphaLISA: A bead-based proximity assay where binding of the POI and E3 ligase, brought together by the PROTAC, results in a luminescent or fluorescent signal.[6]
Cellular Assays
These assays confirm the formation of the ternary complex within a cellular environment.
-
NanoBRET (Bioluminescence Resonance Energy Transfer): A proximity-based assay that measures the interaction between a bioluminescent donor (e.g., NanoLuc) and a fluorescent acceptor (e.g., HaloTag) fused to the POI and E3 ligase, respectively.[4][5][]
-
Co-immunoprecipitation (Co-IP): A technique to identify protein-protein interactions by using an antibody to pull down a specific protein and its binding partners.[2] The enhanced pull-down of the E3 ligase in the presence of the PROTAC and the POI indicates ternary complex formation.[2]
Structural Biology Techniques
-
X-ray Crystallography: Provides high-resolution structural information of the ternary complex, revealing the precise binding modes and intermolecular interactions that contribute to its stability.[2][13] This information is invaluable for structure-based drug design.[2][13]
Quantitative Data Presentation
The following tables present hypothetical data for "Conjugate 104" based on values typically observed for well-characterized PROTACs. These tables should be populated with experimental data obtained for the specific PROTAC and protein partners under investigation.
Table 1: Binary and Ternary Complex Binding Affinities (SPR)
| Interaction | Association Rate (ka, M⁻¹s⁻¹) | Dissociation Rate (kd, s⁻¹) | Affinity (KD, nM) |
|---|---|---|---|
| Conjugate 104 + POI | 1.5 x 10⁵ | 3.0 x 10⁻³ | 20 |
| Conjugate 104 + E3 Ligase | 8.0 x 10⁴ | 4.0 x 10⁻³ | 50 |
| POI + (Conjugate 104 + E3 Ligase) | 2.5 x 10⁶ | 5.0 x 10⁻⁴ | 0.2 |
Table 2: Thermodynamic Parameters of Ternary Complex Formation (ITC)
| Interaction | Affinity (KD, nM) | Stoichiometry (n) | Enthalpy (ΔH, kcal/mol) | Entropy (-TΔS, kcal/mol) | Cooperativity (α) |
|---|
| POI + (Conjugate 104 + E3 Ligase) | 5 | 0.98 | -12.5 | 1.2 | 15 |
Table 3: In-Cell Ternary Complex Formation (NanoBRET)
| PROTAC | EC₅₀ (nM) | BRET Ratio (Max) |
|---|---|---|
| Conjugate 104 | 25 | 0.85 |
| Negative Control | >10,000 | 0.05 |
Experimental Protocols
Protocol for Surface Plasmon Resonance (SPR)
Objective: To determine the kinetics and affinity of binary and ternary complex formation.
Materials:
-
SPR instrument and sensor chips (e.g., CM5, NTA)
-
Purified POI and E3 ligase complex
-
Conjugate 104 PROTAC
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution
Procedure:
-
Immobilization:
-
Immobilize the E3 ligase complex onto the sensor chip surface via amine coupling or His-tag capture.
-
-
Binary Interaction (PROTAC to E3 Ligase):
-
Inject a series of concentrations of Conjugate 104 over the immobilized E3 ligase surface.
-
Monitor the association and dissociation phases.
-
Regenerate the surface between injections.
-
-
Binary Interaction (PROTAC to POI):
-
Immobilize the POI and repeat step 2.
-
-
Ternary Complex Formation:
-
Pre-incubate a constant, saturating concentration of Conjugate 104 with a series of concentrations of the POI.
-
Inject these mixtures over the immobilized E3 ligase surface.
-
Alternatively, inject the PROTAC over a surface with pre-bound POI and E3 ligase.
-
-
Data Analysis:
-
Fit the sensorgrams to appropriate binding models (e.g., 1:1 Langmuir) to determine ka, kd, and KD.
-
Calculate the cooperativity factor (α) = (KD of binary interaction) / (KD of ternary interaction).
-
Protocol for Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of ternary complex formation.
Materials:
-
ITC instrument
-
Purified POI and E3 ligase complex
-
Conjugate 104 PROTAC
-
Dialysis buffer
Procedure:
-
Sample Preparation:
-
Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize buffer mismatch effects.
-
-
Binary Titrations:
-
Titrate Conjugate 104 into the POI solution.
-
In a separate experiment, titrate Conjugate 104 into the E3 ligase solution.
-
-
Ternary Titration:
-
Prepare a solution of the E3 ligase complex saturated with Conjugate 104.
-
Titrate this binary complex solution into the POI solution in the ITC cell.
-
-
Data Analysis:
-
Integrate the heat signals and fit the data to a suitable binding model to determine KD, n, ΔH, and ΔS.
-
Calculate the cooperativity factor.
-
Protocol for NanoBRET Cellular Assay
Objective: To confirm and quantify ternary complex formation in living cells.
Materials:
-
Cells expressing POI-NanoLuc and HaloTag-E3 ligase fusions
-
Opti-MEM medium
-
NanoBRET Nano-Glo substrate and HaloTag NanoBRET 618 ligand
-
Conjugate 104 PROTAC
-
White, 96-well assay plates
Procedure:
-
Cell Plating:
-
Plate the engineered cells in the 96-well plates and incubate overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of Conjugate 104.
-
Add the PROTAC dilutions to the cells and incubate for the desired time (e.g., 2-4 hours).
-
-
Reagent Addition:
-
Add the HaloTag NanoBRET 618 ligand and NanoBRET Nano-Glo substrate to the wells.
-
-
Signal Detection:
-
Measure the donor (460 nm) and acceptor (618 nm) emission signals using a plate reader.
-
-
Data Analysis:
-
Calculate the NanoBRET ratio (acceptor emission / donor emission).
-
Plot the NanoBRET ratio against the PROTAC concentration and fit to a dose-response curve to determine the EC₅₀.
-
Conclusion
The successful development of potent and selective PROTACs relies on a thorough understanding of their ability to induce the formation of a stable and productive ternary complex. The protocols and guidelines presented here provide a robust framework for the comprehensive characterization of ternary complex formation for any PROTAC, including "Conjugate 104." By combining biophysical, cellular, and structural approaches, researchers can gain critical insights into the mechanism of action of their PROTACs, enabling rational design and optimization for therapeutic applications.
References
- 1. diva-portal.org [diva-portal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. o2hdiscovery.co [o2hdiscovery.co]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. Ternary complex formation - Profacgen [profacgen.com]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 13. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Proteomics Methods for Characterizing PROTACs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to selectively eliminate target proteins by hijacking the cell's own ubiquitin-proteasome system.[1][2][3] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][4][5] This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][4][6]
Mass spectrometry-based quantitative proteomics is an indispensable tool for the development and characterization of PROTACs.[7][8] It allows for an unbiased and comprehensive assessment of a PROTAC's efficacy, selectivity, and mechanism of action. Key applications of quantitative proteomics in PROTAC research include:
-
Efficacy Assessment: Directly measuring the extent of target protein degradation.[9]
-
Selectivity Profiling: Identifying off-target effects by monitoring changes in the entire proteome.[8][10]
-
Pathway Analysis: Understanding the downstream biological consequences of target protein degradation.[7][9]
-
Mechanism of Action Studies: Investigating changes in protein turnover and ubiquitination.[9][10]
This document provides detailed application notes and protocols for the quantitative proteomic analysis of PROTACs, with a focus on widely used methods such as Tandem Mass Tag (TMT) labeling and Label-Free Quantification using Data-Independent Acquisition (DIA). While specific data for "Conjugate 104" is not publicly available, the following protocols and data presentation formats are applicable to the characterization of any PROTAC.
Signaling Pathway and Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.
Quantitative Proteomics Experimental Workflows
Two common workflows for quantitative proteomics analysis of PROTACs are presented below: Tandem Mass Tag (TMT) labeling for multiplexed analysis and Label-Free Data-Independent Acquisition (DIA) for deep proteome coverage.
Tandem Mass Tag (TMT) Workflow
TMT-based proteomics allows for the simultaneous quantification of proteins from multiple samples.[11][12] This is particularly useful for dose-response and time-course studies.
Label-Free Data-Independent Acquisition (DIA) Workflow
DIA-MS is a label-free quantification method that provides deep proteome coverage and high quantitative accuracy.[13]
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. d4-pharma.com [d4-pharma.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeted Intracellular Protein Degradation Induced by a Small Molecule: En Route to Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
- 7. The Vital Role of Proteomics in Characterizing Novel Protein Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Protein Degrader [proteomics.com]
- 10. sapient.bio [sapient.bio]
- 11. researchgate.net [researchgate.net]
- 12. Proteomics Mass Spectrometry Workflows | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Benchmarking of Quantitative Proteomics Workflows for Limited Proteolysis Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Application and Delivery of Conjugate 104-based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to harness the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of two distinct ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[3][4] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target proteins, potentially leading to a more profound and durable therapeutic effect compared to traditional inhibitors.[3][5]
This document provides detailed application notes and protocols for the in vivo use of Conjugate 104-based PROTACs, a novel class of degraders targeting a key protein in oncogenic pathways. These guidelines are based on established principles from preclinical studies of various PROTACs and are intended to provide a framework for researchers in drug development.
Mechanism of Action
Conjugate 104-based PROTACs function by inducing the degradation of their target protein. The process begins with the PROTAC molecule simultaneously binding to the target protein and an E3 ubiquitin ligase, forming a ternary complex.[6] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein.[4] Following polyubiquitination, the target protein is recognized and degraded by the 26S proteasome.[3] The PROTAC molecule is then released and can participate in further rounds of degradation.[7]
Figure 1: General mechanism of action of a Conjugate 104-based PROTAC.
In Vivo Applications and Delivery Strategies
The successful in vivo application of PROTACs is contingent on overcoming challenges related to their physicochemical properties. PROTACs are often large molecules with poor solubility and permeability, which can limit their oral bioavailability and in vivo exposure.[][9]
Delivery Vehicles and Formulation
Specialized formulations are often required for in vivo administration of PROTACs.[5] Common vehicles include:
-
A mixture of 5% N,N-dimethylacetamide (DMA), 10% Solutol HS 15, and 85% PBS.[5]
-
A solution containing Dimethyl sulfoxide (B87167) (DMSO), Polyethylene glycol 300 (PEG300), Tween-80, and saline.[1][10]
Advanced Delivery Systems
To enhance tumor-specific delivery and improve pharmacokinetic profiles, advanced delivery systems are being explored:
-
Nanoparticles: Lipid-based nanoparticles (LNPs) and polymeric micelles can improve solubility, prolong circulation time, and facilitate tumor targeting.[][11]
-
Antibody-Drug Conjugates (ADCs) / Degrader-Antibody Conjugates (DACs): Conjugating a PROTAC to a monoclonal antibody that targets a tumor-specific antigen can enhance targeted delivery and reduce systemic toxicity.[][][14]
-
Small Molecule-Degrader Conjugates (SMDCs): Utilizing a small-molecule ligand to guide the PROTAC to target tissues is another promising strategy.[15]
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical studies of PROTACs with similar mechanisms of action to the hypothetical Conjugate 104.
Table 1: In Vivo Efficacy in Xenograft Models
| Animal Model | Cell Line | Dosage Range (mg/kg) | Administration Route | Dosing Schedule | Duration (days) | Outcome |
| BALB/c nude mice | AsPC-1 (human pancreatic) | 50 | Subcutaneous (s.c.) | Once daily or every three days | 22 | Significant tumor growth inhibition |
| Nude Mice | Human Cancer Xenograft | 2 - 100 | Intraperitoneal (i.p.) | Daily or twice weekly | 21 - 28 | Dose-dependent tumor regression |
Data synthesized from preclinical studies of various PROTACs.[1][10]
Table 2: In Vivo Pharmacodynamic Effects
| Animal Model | Treatment Group (mg/kg) | Biomarker | Result in Tumor Tissues |
| AsPC-1 xenograft | 50 PROTAC | Target Protein Level | Reduced |
| AsPC-1 xenograft | 50 PROTAC | Phospho-ERK (p-ERK) Level | Reduced |
| Human Cancer Xenograft | 30 PROTAC | BRD4 Protein Level | Reduced |
Data synthesized from preclinical studies of various PROTACs.[1][10]
Experimental Protocols
Protocol 1: In Vivo Xenograft Model and Efficacy Study
This protocol outlines the establishment of a subcutaneous xenograft model and subsequent evaluation of a PROTAC's anti-tumor efficacy.
Figure 2: Experimental workflow for an in vivo xenograft study.
1. Cell Culture and Implantation:
-
Culture human cancer cells (e.g., AsPC-1) under standard conditions.[10]
-
Harvest and resuspend cells in a sterile, serum-free medium or a 1:1 mixture with Matrigel.[10]
-
Subcutaneously inject 1-10 million cells (in a volume of 100-200 µL) into the flank of each mouse.[1]
2. Tumor Growth Monitoring and Randomization:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[1]
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length × Width²)/2.[1][10]
-
Once tumors reach the desired size, randomize mice into vehicle control and treatment groups (n=8-10 mice per group).[5]
3. PROTAC Formulation and Administration:
-
Prepare the PROTAC formulation. A common vehicle is 5% DMA, 10% Solutol HS 15, and 85% PBS.[5] For some PROTACs, a formulation of DMSO, PEG300, Tween-80, and saline may be used.[1][10]
-
Administer the formulated PROTAC or vehicle control via the desired route (e.g., intraperitoneal or subcutaneous injection) according to the planned dose and schedule.[1][5][10]
4. Efficacy Assessment and Data Analysis:
-
Continue to monitor tumor volume and body weight 2-3 times per week.[5]
-
At the end of the study, euthanize the mice and excise the tumors.[5]
-
Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean volume of treated tumors / Mean volume of control tumors)] x 100.[5]
Protocol 2: Pharmacodynamic (PD) Analysis by Western Blot
This protocol describes the analysis of target protein degradation in tumor tissues.
1. Tissue Homogenization and Protein Extraction:
-
Flash-freeze excised tumor samples in liquid nitrogen and store them at -80°C.[5]
-
Homogenize a small piece of frozen tumor tissue (~50 mg) in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Centrifuge the homogenate at 14,000 rpm for 20 minutes at 4°C and collect the supernatant containing the protein lysate.[5]
2. Protein Quantification and Western Blotting:
-
Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific to the target protein overnight at 4°C. Use an antibody for a loading control (e.g., anti-GAPDH or anti-β-actin).[5]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and a digital imaging system.[5]
Conclusion
Conjugate 104-based PROTACs represent a promising therapeutic strategy for targeted protein degradation. Successful in vivo application requires careful consideration of the PROTAC's physicochemical properties, appropriate formulation and delivery strategies, and rigorous preclinical evaluation. The protocols and data presented here provide a foundational guide for researchers to design and execute in vivo studies to assess the efficacy and mechanism of action of novel PROTAC degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. Summary of PROTAC Degraders in Clinical Trials | Biopharma PEG [biochempeg.com]
- 3. PROTAC Technology as a New Tool for Modern Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 10. benchchem.com [benchchem.com]
- 11. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lifesensors.com [lifesensors.com]
- 15. Small Molecule-Degrader Conjugates: Evaluating the Structure-Activity Relationship of Linkers to Overcome In Vivo Barriers in PROTAC Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Attaching Ligands to E3 Ligase Ligand-Linker Conjugates via Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to hijack the body's natural protein disposal system to eliminate disease-causing proteins.[1][2] These bifunctional molecules are comprised of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2][3] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2]
Click chemistry has emerged as a powerful and versatile tool for the synthesis of PROTACs due to its high efficiency, mild reaction conditions, and broad functional group tolerance.[][5][6] This application note provides detailed protocols and guidelines for the attachment of a POI ligand to a hypothetical E3 Ligase Ligand-linker Conjugate 104, which is presumed to possess a reactive moiety amenable to click chemistry, such as an azide (B81097) or an alkyne. The principles and methods described herein are broadly applicable to the synthesis of various PROTAC molecules.
PROTAC Mechanism of Action
The general mechanism of action for a PROTAC is a catalytic process within the cell.
References
- 1. biopharma.co.uk [biopharma.co.uk]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of E3 Ligase Ligand-linker Conjugate 104-based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with PROTACs utilizing the Cereblon E3 ligase ligand-linker conjugate 104.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why are PROTACs based on it prone to solubility issues?
This compound is a chemical moiety that includes a thalidomide-based ligand for the Cereblon (CRBN) E3 ubiquitin ligase, connected to a linker for attachment to a target protein ligand.[1][2] PROTACs incorporating this conjugate are often large, complex molecules that fall into the "beyond Rule of Five" chemical space, characterized by high molecular weight and lipophilicity.[3] These properties can lead to poor aqueous solubility, which in turn can negatively impact cell permeability, bioavailability, and the accuracy of in vitro assay results.[4]
Q2: What are the common experimental problems observed due to poor solubility of these PROTACs?
Poor solubility can manifest in several ways during experiments:
-
Precipitation in stock solutions or assay media: This leads to inaccurate compound concentrations and unreliable biological data.
-
Low bioavailability in cell-based assays: Insufficient compound crossing the cell membrane to reach the intracellular target.
-
Inconsistent results: Variability in the extent of precipitation between experiments can lead to poor reproducibility.
-
Underestimation of potency: If the compound is not fully dissolved, the measured potency (e.g., DC50 or IC50) may be inaccurate.
Q3: What are the primary strategies to improve the solubility of my Conjugate 104-based PROTAC?
There are two main approaches to address solubility issues:
-
Medicinal Chemistry Approaches: This involves modifying the PROTAC structure itself. Key strategies include:
-
Linker Optimization: The composition and length of the linker can significantly impact solubility. Incorporating more hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG) units, can improve aqueous solubility.[5]
-
E3 Ligase Ligand Modification: While Conjugate 104 is a set structure, for future designs, modifications to the Cereblon ligand can be considered to enhance its physicochemical properties.[1]
-
-
Formulation Approaches: This involves altering the composition of the vehicle used to deliver the PROTAC. Common strategies include:
Section 2: Troubleshooting Guide
This guide provides a structured approach to troubleshooting common solubility-related issues.
| Problem | Possible Cause | Recommended Action |
| Precipitation observed in aqueous buffer during in vitro assays. | The PROTAC concentration exceeds its kinetic or thermodynamic solubility limit. | 1. Determine the kinetic solubility of your PROTAC in the assay buffer (see Experimental Protocol 1). 2. Adjust the final assay concentration to be below the measured solubility limit. 3. Increase the percentage of co-solvent (e.g., DMSO) in the final assay medium, ensuring it does not exceed a concentration that affects cell health or assay performance (typically <0.5%). |
| Low or inconsistent target degradation in cell-based assays. | Poor cell permeability due to low solubility in the cell culture medium. | 1. Optimize the linker by incorporating more hydrophilic groups (e.g., PEG chains) to improve solubility. 2. Formulate the PROTAC as an amorphous solid dispersion (ASD) with a suitable polymer (see Experimental Protocol 2 for a general approach). 3. Consider using a different E3 ligase ligand in future designs that may impart better physicochemical properties.[1] |
| Difficulty preparing a stable, high-concentration stock solution. | The PROTAC has low solubility even in organic solvents like DMSO. | 1. Try alternative organic solvents such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). 2. Gently warm the solution and use sonication to aid dissolution. 3. Prepare the stock solution at a lower, more manageable concentration. |
| High variability in in vivo efficacy studies. | Poor and variable oral absorption due to low aqueous solubility. | 1. Develop an enabling formulation, such as an ASD or a lipid-based formulation, to improve in vivo exposure.[6][7][8] 2. Characterize the solid-state properties of your PROTAC to identify any polymorphism that could affect solubility and dissolution. |
Section 3: Quantitative Data Summary
As specific solubility data for a PROTAC utilizing this compound is not publicly available, we present data for a representative Cereblon-recruiting PROTAC, AZ1 , to illustrate the impact of formulation on solubility.
Table 1: Solubility Enhancement of Cereblon-based PROTAC AZ1 using Amorphous Solid Dispersions (ASDs)
| Formulation | Drug Loading (% w/w) | Polymer | Maximum Supersaturation (µg/mL) | Fold Increase vs. Amorphous Drug |
| Amorphous AZ1 | N/A | N/A | ~50 | 1 |
| AZ1 ASD | 10% | HPMCAS | ~100 | 2.0 |
| AZ1 ASD | 20% | HPMCAS | ~90 | 1.8 |
Data adapted from a study on amorphous solid dispersion formulations of Cereblon-recruiting PROTACs. The study highlights that ASDs can significantly increase the apparent solubility of poorly soluble PROTACs.[6][7][8]
Section 4: Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol outlines a method to determine the kinetic solubility of a PROTAC in an aqueous buffer.
Materials:
-
PROTAC of interest
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates (clear bottom for analysis)
-
Plate shaker
-
Plate reader capable of measuring absorbance or nephelometry
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the PROTAC stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 0.1 mM).
-
Addition to Aqueous Buffer: Add a small, fixed volume of each DMSO dilution (e.g., 2 µL) to wells of a new 96-well plate pre-filled with a larger volume of PBS (e.g., 198 µL) to achieve a final DMSO concentration of 1%.
-
Incubation: Seal the plate and shake at room temperature for 2 hours.
-
Analysis: Measure the turbidity of each well using a plate reader (nephelometry) or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Data Interpretation: The kinetic solubility is the highest concentration at which no significant increase in turbidity or absorbance is observed compared to the vehicle control.
Protocol 2: Preparation of Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol provides a general method for preparing an ASD of a PROTAC.
Materials:
-
PROTAC of interest
-
Polymer (e.g., HPMCAS, PVP/VA)
-
Volatile organic solvent system (e.g., dichloromethane/methanol mixture)
-
Glass vials or a rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve both the PROTAC and the chosen polymer in the solvent system in a glass vial. The ratio of PROTAC to polymer will determine the drug loading.
-
Solvent Evaporation: Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to form a thin film.
-
Drying: Place the vial in a vacuum oven at an elevated temperature (e.g., 40-60 °C) for 24-48 hours to remove any residual solvent.
-
Characterization: The resulting solid dispersion should be a glassy, amorphous material. Characterize the ASD using techniques such as X-ray powder diffraction (XRPD) to confirm the absence of crystallinity and differential scanning calorimetry (DSC) to determine the glass transition temperature (Tg).
-
Dissolution Testing: Evaluate the dissolution performance of the ASD compared to the unformulated PROTAC in a relevant aqueous buffer.
Section 5: Visualizations
PROTAC Mechanism of Action
References
- 1. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Troubleshooting Failed PROTAC Synthesis with Conjugate 104
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) using the pre-functionalized building block, E3 Ligase Ligand-linker Conjugate 104 . This resource offers a question-and-answer format to directly address specific challenges, detailed experimental protocols, and data presentation to facilitate successful PROTAC synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in PROTAC synthesis?
A1: this compound is a key intermediate used in the modular synthesis of PROTACs. It consists of a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, thalidomide, covalently attached to a chemical linker that terminates in a reactive functional group. This pre-formed conjugate simplifies the synthetic process by allowing for the direct coupling of a "warhead" ligand that binds to the protein of interest (POI), thereby forming the final heterobifunctional PROTAC molecule. The use of such a conjugate streamlines the synthetic route and allows for a more convergent approach to building PROTAC libraries.
Q2: My coupling reaction between Conjugate 104 and my warhead ligand has a low or no yield. What are the common causes?
A2: Low or no yield in the final coupling step is a frequent challenge in PROTAC synthesis. The primary causes can be categorized as follows:
-
Inefficient Amide Bond Formation: The most common coupling reaction involves forming an amide bond between a carboxylic acid on the linker of Conjugate 104 and an amine on the warhead ligand (or vice versa). Issues with this reaction are a primary source of failure.
-
Poor Quality of Reactants: Degradation or impurity of either Conjugate 104, the warhead ligand, or the coupling reagents can significantly impede the reaction.
-
Suboptimal Reaction Conditions: Factors such as solvent, temperature, reaction time, and stoichiometry of reagents are critical for a successful coupling reaction.
-
Steric Hindrance: The three-dimensional structure of the warhead ligand or the linker on Conjugate 104 may sterically hinder the reactive groups from coming into proximity for the reaction to occur.
-
Side Reactions: The presence of reactive functional groups on the warhead ligand or impurities can lead to unwanted side reactions, consuming the starting materials and generating complex byproducts.
Q3: How can I confirm the identity and purity of my final PROTAC product?
A3: Proper characterization of the final PROTAC is crucial. A combination of analytical techniques should be employed:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique to confirm the molecular weight of the desired product and to assess the purity of the sample by observing the presence of starting materials or byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the PROTAC. The spectra should be consistent with the expected structure, showing signals for both the warhead and the E3 ligase ligand-linker components.
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC with a UV detector can be used to determine the purity of the final compound with high accuracy.
-
Forced Degradation Studies: Stress testing the PROTAC under acidic, basic, and oxidative conditions can help identify potential degradation products that might arise during storage or in biological assays.
Troubleshooting Guide for Amide Coupling of Conjugate 104
This guide focuses on the most common synthetic step involving Conjugate 104: the amide coupling of its terminal carboxylic acid with an amine-containing warhead ligand using HATU as the coupling agent.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive Coupling Reagents: HATU and DIPEA are sensitive to moisture and can degrade over time. | - Use fresh, high-purity HATU and DIPEA from a reliable source. - Store reagents under anhydrous conditions (e.g., in a desiccator or glovebox). |
| 2. Presence of Water: Water will hydrolyze the activated ester intermediate, preventing amide bond formation. | - Use anhydrous solvents (e.g., dry DMF or DCM). - Dry all glassware thoroughly before use. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| 3. Suboptimal Stoichiometry: Incorrect ratios of reactants can lead to incomplete conversion. | - Use a slight excess of the warhead ligand (1.1-1.2 equivalents). - Use 1.1-1.5 equivalents of HATU and 2-3 equivalents of DIPEA. | |
| 4. Poor Solubility: If reactants are not fully dissolved, the reaction will be slow and incomplete. | - Ensure all components are fully dissolved in the chosen solvent. - If solubility is an issue in DCM, consider switching to a more polar aprotic solvent like DMF. | |
| Formation of Multiple Byproducts | 1. Side Reactions with Warhead: Other nucleophilic groups on the warhead (e.g., hydroxyls, thiols) can react with the activated ester. | - Protect reactive functional groups on the warhead ligand before the coupling reaction and deprotect them in a subsequent step. |
| 2. Epimerization: If the warhead ligand has a stereocenter adjacent to the amine, racemization can occur. | - While HATU is known to suppress racemization, ensure the reaction temperature is not elevated. - Consider adding an auxiliary nucleophile like HOBt or HOAt. | |
| Difficult Purification | 1. Removal of Coupling Byproducts: Tetramethylurea (a byproduct of HATU) and excess DIPEA can be difficult to remove. | - Perform an aqueous workup with dilute acid (e.g., 1N HCl) to remove DIPEA. - Tetramethylurea is water-soluble and can often be removed by aqueous washes. - If byproducts persist, purification by preparative HPLC is recommended. |
| 2. Similar Polarity of Product and Starting Materials: If the product and starting materials have similar retention factors, separation by column chromatography can be challenging. | - Optimize the mobile phase for flash chromatography to achieve better separation. - Preparative HPLC is often the most effective method for purifying PROTACs. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling of Conjugate 104 with an Amine-Containing Warhead
This protocol provides a general framework for the synthesis of a PROTAC via amide bond formation.
Materials:
-
This compound (with a terminal carboxylic acid)
-
Amine-containing warhead ligand
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (oven-dried)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature under an inert atmosphere for 15-30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the amine-containing warhead ligand (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the solution of the warhead ligand to the pre-activated mixture of Conjugate 104.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) or DCM.
-
Wash the organic layer sequentially with 5% aqueous LiCl solution, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.
Visualizations
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for PROTAC synthesis.
overcoming off-target effects with Conjugate 104-derived PROTACs
Welcome to the technical support center for Conjugate 104-derived PROTACs. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to off-target effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are Conjugate 104-derived PROTACs?
A Conjugate 104-derived PROTAC is a type of Antibody-PROTAC Conjugate (Ab-PROTAC). It consists of the monoclonal antibody mAb104 chemically linked to a Proteolysis-Targeting Chimera (PROTAC) molecule.[1][2] The mAb104 antibody specifically targets a unique, tumor-selective epitope on the HER2 receptor, which is overexpressed in various cancers.[3][4][5] This conjugation strategy aims to deliver the PROTAC payload specifically to tumor cells, enhancing its therapeutic window and minimizing systemic exposure.
Q2: How do Conjugate 104-derived PROTACs help overcome off-target effects?
The primary strategy to minimize off-target effects is the targeted delivery of the PROTAC to specific tumor tissues.[6] By attaching the PROTAC to the mAb104 antibody, its distribution is concentrated in HER2-expressing cancer cells.[1] The PROTAC is typically attached via a cleavable linker, which releases the active molecule only after the conjugate is internalized by the target cell. This targeted approach reduces the concentration of the PROTAC in healthy tissues, thereby minimizing the unintended degradation of proteins in non-target cells and reducing systemic toxicity.[7][8]
Q3: What are the common off-target effects associated with PROTACs?
Off-target effects can arise from several factors:
-
Unintended Protein Degradation: The warhead (target-binding ligand) or the E3 ligase binder of the PROTAC may have an affinity for proteins other than the intended target. For instance, pomalidomide-based PROTACs, which recruit the CRBN E3 ligase, have been shown to degrade zinc-finger (ZF) proteins as off-targets.[9][10][11]
-
Perturbation of Signaling Pathways: The degradation of either the on-target or an off-target protein can lead to downstream effects on interconnected signaling pathways.[9]
-
The "Hook Effect": At excessively high concentrations, PROTACs can form unproductive binary complexes with either the target protein or the E3 ligase, which inhibits the formation of the productive ternary complex needed for degradation and may lead to off-target pharmacology.[9]
Q4: What are the critical design components of a Conjugate 104-derived PROTAC?
A Conjugate 104-derived PROTAC has three main components:
-
Antibody: The mAb104 antibody, which provides specificity for HER2-expressing tumor cells.[3]
-
PROTAC: The heterobifunctional molecule composed of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker.[12]
-
Linker: A chemical linker that connects the antibody to the PROTAC. The linker's properties are critical; it must be stable in systemic circulation but cleavable upon internalization into the target cell to release the active PROTAC.[1][2]
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with Conjugate 104-derived PROTACs.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or No Target Degradation | 1. Low target antigen (HER2) expression on cells.2. Inefficient internalization of the Ab-PROTAC conjugate.3. Inefficient cleavage of the linker and release of the active PROTAC.4. The released PROTAC is inactive or does not form a productive ternary complex. | 1. Confirm HER2 expression levels in your cell model using techniques like flow cytometry or Western blotting.2. Assess conjugate internalization via immunofluorescence microscopy or an internalization assay.3. Test different linker chemistries (e.g., enzyme-cleavable, pH-sensitive) to ensure efficient payload release.4. Validate the activity of the unconjugated PROTAC as a positive control. Perform a target engagement assay (e.g., CETSA, NanoBRET) to confirm binding.[9][13] |
| Observed In Vivo Toxicity or Off-Target Effects | 1. Premature cleavage of the linker in circulation, leading to systemic exposure to the PROTAC.2. Non-specific uptake of the conjugate in healthy tissues.3. The PROTAC payload has inherent off-target activities even at low concentrations. | 1. Assess the stability of the linker in plasma.2. Perform biodistribution studies to determine the accumulation of the conjugate in various tissues.3. Conduct global proteomics on non-target tissues to identify unintended protein degradation.[8]4. Synthesize and test a negative control compound (e.g., with a mutated E3 ligase binder) to confirm that toxicity is dependent on ternary complex formation.[8] |
| Discrepancy Between In Vitro and In Vivo Results | 1. The mAb104 antibody has been reported to show potent anti-tumor effects in vivo but lacks significant activity in vitro.[3][5]2. This discrepancy may be due to differences in HER2 receptor activation, turnover, and internalization kinetics in a complex in vivo tumor microenvironment compared to a 2D cell culture system.[3][5] | 1. Prioritize in vivo xenograft models for efficacy testing of Conjugate 104-derived PROTACs.[8]2. Use humanized mouse models to better predict performance in human tissues.[14]3. Acknowledge that standard in vitro cytotoxicity assays may not fully capture the conjugate's mechanism of action and therapeutic potential.[3] |
| Difficulty Distinguishing Direct Off-Targets from Downstream Effects in Proteomics | 1. Changes in protein abundance can be a direct result of PROTAC-mediated degradation or an indirect, downstream consequence of degrading the primary target. | 1. Use shorter treatment durations (e.g., 4-6 hours) to enrich for direct degradation targets and minimize observation of downstream effects.[9][15]2. Integrate transcriptomics (e.g., RNA-sequencing) to determine if changes in protein levels are due to protein degradation or transcriptional regulation.[9]3. Validate potential off-targets identified through proteomics using orthogonal methods like Western blotting or targeted protein quantification.[9] |
Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Identification
This protocol outlines a workflow to identify off-target protein degradation using quantitative mass spectrometry.[9]
-
Cell Culture and Treatment:
-
Culture a suitable human cell line (e.g., HER2-positive NCI-N87 or BT-474 cells) to approximately 70-80% confluency.
-
Treat cells with the Conjugate 104-derived PROTAC at an optimal concentration.
-
Include essential controls: a vehicle control, an unconjugated mAb104 control, and a negative control conjugate (e.g., using a PROTAC epimer that does not bind the E3 ligase).
-
Incubate for a short duration (e.g., 4-6 hours) to prioritize direct targets.[9]
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
-
Data Analysis:
-
Process the raw MS data using software such as MaxQuant or Spectronaut to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to controls.
-
Protocol 2: In Vivo Efficacy Study in a Xenograft Model
This protocol provides a general framework for assessing the anti-tumor activity of a Conjugate 104-derived PROTAC in vivo.[8]
-
Animal Model: Utilize female immunodeficient mice (e.g., NOD-SCID) bearing HER2-positive breast or gastric cancer xenografts (e.g., BT-474 or NCI-N87).[3]
-
Compound Formulation: Prepare the conjugate in a suitable, sterile vehicle based on prior solubility and tolerability studies.
-
Dosing and Administration: Administer the compound and vehicle control to respective groups of mice via an appropriate route (e.g., intravenous) at a predetermined dose and schedule.
-
Tumor and Body Weight Measurement: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight as an indicator of general toxicity.
-
Pharmacodynamic Analysis: At the end of the study, collect tumor and plasma samples.
-
Target Degradation Assessment: Analyze tumor lysates by Western blot or mass spectrometry to quantify the levels of the target protein relative to a loading control and the vehicle control group.
-
Data Analysis: Calculate tumor growth inhibition and correlate it with the extent of target degradation.
Quantitative Data Summary
The table below provides a hypothetical example of quantitative proteomics data used to identify on-target and potential off-target effects of a Conjugate 104-derived PROTAC targeting Protein X.
| Protein | Gene Name | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Assessment |
| Protein X | GENEX | -4.1 | < 0.001 | On-Target |
| HER2 | ERBB2 | -0.1 | 0.85 | No significant change |
| Zinc Finger Protein A | ZNFA | -2.5 | < 0.01 | Potential Off-Target |
| Kinase B | KINB | -0.3 | 0.62 | No significant change |
| Housekeeping Protein | ACTB | 0.05 | 0.95 | No significant change |
| Note: This table is for illustrative purposes. A significant negative Log2 fold change with a low p-value indicates potential degradation. Further validation is required to confirm hits as true off-targets.[9] |
Diagrams and Workflows
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterisation of mAb104 Antibody–Drug Conjugates Targeting a Tumour-Selective HER2 Epitope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterisation of mAb104 Antibody-Drug Conjugates Targeting a Tumour-Selective HER2 Epitope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Precision-engineered PROTACs minimize off-tissue effects in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging Strategies in Proteolysis-Targeting Chimeras (PROTACs): Highlights from 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 13. benchchem.com [benchchem.com]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. escholarship.org [escholarship.org]
Technical Support Center: Enhancing the Stability of PROTACs Synthesized with Conjugate 104
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered when working with PROTACs, particularly those synthesized using peptide-based moieties such as Conjugate 104.
Frequently Asked Questions (FAQs)
Q1: What is Conjugate 104 and how might it impact the stability of my PROTAC?
Conjugate 104 is described as a cyclic peptide conjugate containing an RGD motif, which selectively binds to αvβ3 integrin[1]. The inclusion of a peptide component in a PROTAC can introduce specific stability considerations:
-
Proteolytic Degradation: Peptides are susceptible to cleavage by proteases present in biological matrices like plasma and cell lysates. This can lead to the rapid degradation of the PROTAC and loss of activity.
-
Chemical Instability: Certain amino acid residues within the peptide can be prone to chemical modifications such as oxidation or deamidation under physiological conditions.
-
Conformational Instability: The three-dimensional structure of the cyclic peptide is crucial for its binding affinity. Changes in this conformation can impact the overall efficacy of the PROTAC.
Q2: What are the common stability issues observed with PROTACs in general?
PROTACs, due to their complex structures, can face several stability challenges:
-
Hydrolysis: Ester or amide bonds, often found in linkers or E3 ligase ligands like thalidomide (B1683933) and its derivatives, can be susceptible to hydrolysis.[2]
-
Metabolic Instability: PROTACs are subject to metabolism by enzymes such as Cytochrome P450s (CYPs) and aldehyde oxidases, primarily in the liver and blood, which can limit their in vivo efficacy.[2][3]
-
Aggregation: The high molecular weight and lipophilicity of many PROTACs can lead to poor solubility and aggregation in aqueous solutions, resulting in inconsistent experimental results.[2]
-
Chemical Instability in Solution: Some PROTACs can be unstable in aqueous solutions, leading to degradation over time and a decrease in active concentration.[2]
Troubleshooting Guides
Issue 1: Rapid Degradation of my PROTAC in cell culture media or plasma.
Symptoms:
-
Loss of PROTAC activity over a short period.
-
Detection of PROTAC fragments by LC-MS/MS analysis.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps | Proposed Solutions |
| Proteolytic Degradation (especially for peptide-based PROTACs) | 1. Perform a stability assay in the presence and absence of protease inhibitors.2. Analyze degradation products by LC-MS/MS to identify cleavage sites. | 1. Modify the Peptide Backbone: Introduce non-natural amino acids, N-methylated amino acids, or retro-inverso peptides to increase resistance to proteases.2. Optimize Linker Attachment Point: Change the point of attachment of the linker to the peptide to sterically hinder protease access. |
| Metabolic Instability | 1. Conduct in vitro metabolism assays using liver microsomes or hepatocytes.[2]2. Identify metabolic "hotspots" through metabolite identification studies. | 1. Introduce Blocking Groups: Place metabolically inert groups like fluorine or deuterium (B1214612) at identified metabolic hotspots on the warhead, E3 ligase ligand, or linker.[2]2. Use Cyclic Linkers: Incorporate cyclic structures within the linker to reduce conformational flexibility and improve metabolic stability.[3] |
| Chemical Instability (e.g., Hydrolysis) | 1. Assess stability in buffers of varying pH.2. Analyze for hydrolytic cleavage products. | 1. Replace Labile Functional Groups: Substitute susceptible ester bonds with more stable amide bonds or other bioisosteres.2. Modify E3 Ligase Ligand: For thalidomide-based PROTACs, explore more stable glutarimide (B196013) analogs. |
Troubleshooting Workflow for Rapid PROTAC Degradation
Caption: Workflow for troubleshooting rapid PROTAC degradation.
Issue 2: Poor solubility and aggregation of my PROTAC.
Symptoms:
-
Precipitation of the compound in aqueous buffers or cell culture media.[2]
-
Inconsistent or non-reproducible results in cellular assays.[2]
-
High background signal in biophysical assays.[2]
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps | Proposed Solutions |
| High Lipophilicity and Molecular Weight | 1. Determine the aqueous solubility of the PROTAC.2. Measure the octanol-water partition coefficient (LogP). | 1. Optimize the Linker: Incorporate more polar groups (e.g., polyethylene (B3416737) glycol - PEG) or basic nitrogen atoms into the linker to improve solubility.[3]2. Introduce Intramolecular Hydrogen Bonds: Design the PROTAC to form intramolecular hydrogen bonds, which can create a more compact and less polar conformation.[3][4] |
| Aggregation at High Concentrations | 1. Perform dynamic light scattering (DLS) to detect aggregate formation.2. Observe for the "hook effect" in dose-response curves, which can be indicative of aggregation.[4] | 1. Use Formulation Strategies: Employ techniques like amorphous solid dispersions or lipid-based formulations to improve solubility and reduce aggregation.[4]2. Test at Lower Concentrations: Work within the optimal concentration range to avoid aggregation-induced artifacts.[4] |
Troubleshooting Workflow for Poor PROTAC Solubility
Caption: Workflow for addressing poor PROTAC solubility and aggregation.
Experimental Protocols
Protocol 1: In Vitro PROTAC Stability Assay using LC-MS/MS
Objective: To determine the metabolic stability of a PROTAC in liver microsomes.
Materials:
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (e.g., human, mouse)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) with an internal standard (for quenching)
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing liver microsomes and the PROTAC in phosphate buffer.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.[2]
-
Vortex and centrifuge the samples to precipitate proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
Quantify the remaining parent PROTAC at each time point.
-
Plot the natural logarithm of the percentage of the remaining PROTAC versus time to determine the half-life (t½).
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement and assess the stability of the PROTAC-target complex in a cellular context.
Materials:
-
Cells expressing the target protein
-
PROTAC compound
-
Cell lysis buffer
-
Equipment for heating samples precisely
-
Western blotting or mass spectrometry instrumentation
Procedure:
-
Treat cells with the PROTAC or vehicle control for a specified time.
-
Harvest and resuspend the cells in a suitable buffer.
-
Divide the cell suspension into aliquots and heat them to a range of temperatures.
-
Lyse the cells to separate soluble and precipitated proteins.
-
Analyze the soluble fraction by Western blotting or mass spectrometry to quantify the amount of target protein remaining.
-
A stable PROTAC-target complex will result in a shift in the melting curve of the target protein to a higher temperature.[5]
Experimental Workflow for PROTAC Stability Assessment
Caption: General experimental workflow for assessing PROTAC stability.
Quantitative Data Summary
The following tables summarize key stability and activity parameters for PROTACs from published literature. While not specific to Conjugate 104, they provide a reference for expected performance.
Table 1: In Vitro Stability of Representative PROTACs
| PROTAC | E3 Ligase | Target | Matrix | Half-life (t½, min) | Reference |
| MZ1 | VHL | BRD4 | Human Liver Microsomes | > 60 | (Hypothetical Data) |
| ARV-110 | CRBN | Androgen Receptor | Human Liver Microsomes | 45 | (Hypothetical Data) |
| PROTAC X | VHL | Kinase Y | Mouse Plasma | 120 | (Hypothetical Data) |
Table 2: Cellular Activity of Representative PROTACs
| PROTAC | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| dBET1 | BRD4 | HEK293 | 18 | >90 | (Hypothetical Data) |
| Compound 28 | BETs | HEK293 | <100 | >80 | [6] |
| CL-F-B1 | PD-L1 | MC38 | 2320 | ~60 | [7] |
Disclaimer: The information provided in this technical support center is for research purposes only. The stability and performance of PROTACs can vary significantly based on their specific chemical structures and experimental conditions. It is recommended to perform thorough characterization of each new PROTAC.
References
- 1. dokumen.pub [dokumen.pub]
- 2. benchchem.com [benchchem.com]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. benchchem.com [benchchem.com]
- 5. The Quest for Oral PROTAC drugs: Evaluating the Weaknesses of the Screening Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
dealing with poor cell permeability of E3 Ligase Ligand-linker Conjugate 104 PROTACs
This guide provides troubleshooting strategies and frequently asked questions for researchers encountering challenges with the cell permeability of E3 Ligase Ligand-linker Conjugate 104 PROTACs.
Frequently Asked Questions (FAQs)
Q1: Why do many PROTACs, including the Conjugate 104 series, often exhibit poor cell permeability?
A1: PROTACs are inherently large molecules, often with molecular weights (MW) exceeding 800 Da, placing them in the "beyond Rule of Five" (bRo5) chemical space.[1][2][3] This high MW, combined with a large polar surface area (PSA) and numerous hydrogen bond donors and acceptors, significantly hinders their ability to passively diffuse across the lipid bilayer of the cell membrane.[2][3]
Q2: What are the most critical physicochemical properties influencing the cell permeability of Conjugate 104?
A2: The key properties to consider are:
-
Molecular Weight (MW): Higher MW generally correlates with lower passive diffusion.[2][3]
-
Polar Surface Area (PSA): A large PSA reduces membrane permeability. The goal is often to minimize exposed polarity.[3]
-
Lipophilicity (LogP): A balance is crucial. While some lipophilicity is needed to enter the cell membrane, excessive LogP can cause poor aqueous solubility or lead to the compound being trapped in the lipid bilayer.[3]
-
Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): High numbers of HBDs and HBAs are unfavorable for permeability.[1][2]
-
Conformational Flexibility: The ability of a PROTAC to adopt a folded, more compact conformation can shield polar groups and reduce the 3D PSA, which has been shown to improve permeability.[4] This is often referred to as the "chameleon effect."
Q3: What are the primary strategies for improving the cell permeability of a PROTAC like Conjugate 104?
A3: Strategies can be broadly categorized into structural modification and formulation approaches:
-
Linker Optimization: The linker is the most flexible component for modification.[4][5] Strategies include altering its length, rigidity, and chemical composition (e.g., replacing PEG with alkyl chains or rigid rings like piperazine).[1][5][6][7]
-
Amide-to-Ester Substitution: Replacing an amide bond in the linker with an ester can reduce the HBD count and lower the PSA, often improving permeability.[1][2]
-
Prodrug Strategy: Masking polar functional groups with lipophilic moieties that are cleaved intracellularly can enhance cell entry.[1][5]
-
Formulation Enhancement: Using delivery vehicles like lipid-based nanoparticles, polymeric micelles, or amorphous solid dispersions can improve solubility and cellular uptake.[8]
Q4: How can I measure the cell permeability of my Conjugate 104 analogs?
A4: Several in vitro assays are standard for assessing permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[1][2][9][10] It is cost-effective for early-stage screening.[9]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[1][9][10] It provides a more comprehensive assessment by accounting for passive diffusion, active transport, and efflux mechanisms.[1][9]
Troubleshooting Guide
Problem 1: My Conjugate 104 analog shows potent biochemical binding but no target degradation in cellular assays. How do I confirm if permeability is the issue?
Answer: This is a classic indicator of poor cell permeability.[3] A logical workflow is necessary to diagnose the problem.
Troubleshooting Workflow Diagram
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. Current strategies for improving limitations of proteolysis targeting chimeras [ccspublishing.org.cn]
- 7. precisepeg.com [precisepeg.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Permeability Assay - Profacgen [profacgen.com]
Technical Support Center: Strategies to Reduce Hook Effect in Assays with Conjugate 104 PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and mitigate the hook effect in assays involving PROTACs, with a focus on the principles applicable to "Conjugate 104 PROTACs".
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC assays?
A1: The "hook effect" in PROTAC (Proteolysis Targeting Chimera) experiments refers to the paradoxical decrease in target protein degradation at high concentrations of the PROTAC.[1] This phenomenon results in a bell-shaped dose-response curve, where the maximum degradation (Dmax) is observed at an optimal concentration, and the degradation efficiency diminishes at both lower and higher concentrations.[2] This is caused by the formation of non-productive binary complexes (PROTAC-target protein or PROTAC-E3 ligase) at excessive PROTAC concentrations, which compete with the formation of the productive ternary complex (target protein-PROTAC-E3 ligase) required for ubiquitination and subsequent degradation.[1]
Q2: Why is recognizing and mitigating the hook effect crucial for PROTAC development?
A2: Failure to account for the hook effect can lead to a significant misinterpretation of a PROTAC's potency and efficacy. A highly effective PROTAC might be incorrectly dismissed as inactive if it is tested at concentrations that fall within the hook effect region of the dose-response curve.[1] Accurately determining key parameters like the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) is essential for structure-activity relationship (SAR) studies and for advancing promising compounds in drug discovery pipelines.[1]
Q3: At what concentration range is the hook effect typically observed for PROTACs?
A3: The concentration at which the hook effect manifests can vary depending on the specific PROTAC, its binding affinities for the target protein and the E3 ligase, the cell line, and the expression levels of the target and ligase.[3] However, it is commonly observed at micromolar (µM) concentrations, often starting around 1 µM and becoming more pronounced at higher concentrations.[1] Therefore, it is critical to perform dose-response experiments over a wide range of concentrations, often spanning from picomolar to high micromolar, to fully characterize the degradation profile.[1]
Q4: What are the key experimental parameters that characterize the hook effect?
A4: The primary experimental parameters to characterize the hook effect are the DC50 and Dmax values derived from a dose-response curve.
-
DC50 : The concentration of the PROTAC at which 50% of the target protein is degraded.
-
Dmax : The maximum percentage of target protein degradation achieved. A prominent hook effect is indicated by a sharp decline in degradation after the Dmax is reached.[2]
Troubleshooting Guides
This section provides a structured approach to identifying and resolving issues related to the hook effect during your experiments with Conjugate 104 PROTACs.
Issue 1: A bell-shaped dose-response curve is observed in the protein degradation assay.
-
Likely Cause: You are observing the classic hook effect.
-
Troubleshooting Steps:
-
Confirm and Characterize the Hook Effect: Repeat the experiment using a wider and more granular range of PROTAC concentrations. It is advisable to use at least 8-10 concentrations with half-log dilutions to accurately define the bell-shaped curve.[4]
-
Determine the Optimal Concentration: From the detailed dose-response curve, identify the concentration that yields the maximal degradation (Dmax). For subsequent experiments, use concentrations at or below this optimal level.
-
Assess Ternary Complex Formation: Employ biophysical or cellular assays to directly measure the formation of the ternary complex across the same concentration range. A decrease in ternary complex formation at high PROTAC concentrations will correlate with the observed decrease in degradation.
-
Issue 2: The PROTAC shows weak or no degradation at concentrations expected to be effective.
-
Likely Cause: This could be due to several factors, including testing at a concentration that is already within the hook effect region.
-
Troubleshooting Steps:
-
Test a Broader Concentration Range: It is possible that the initial concentration range was too high and fell entirely on the right side of the bell-shaped curve. Test a very broad range of concentrations (e.g., 1 pM to 100 µM).[1]
-
Verify Ternary Complex Formation: Use an appropriate assay (e.g., NanoBRET, Co-Immunoprecipitation) to confirm that the PROTAC is capable of inducing the formation of the ternary complex.
-
Evaluate Cell Permeability: Poor cell permeability can result in low intracellular concentrations of the PROTAC, which may not be sufficient to induce degradation.
-
Issue 3: How can the hook effect be mitigated in my assays?
-
Troubleshooting Steps:
-
Enhance Ternary Complex Cooperativity: The stability of the ternary complex is a key factor in overcoming the hook effect. PROTACs can be designed to promote positive cooperativity, where the binding of the PROTAC to one protein partner enhances its affinity for the other. This stabilizes the ternary complex over the binary complexes.[5][6]
-
Optimize the PROTAC Linker: The length, rigidity, and chemical composition of the linker are critical for achieving an optimal conformation of the ternary complex. Systematically modifying the linker can lead to a PROTAC with a reduced hook effect.[5]
-
Modify Assay Protocol: For in vitro assays, consider a two-step protocol. First, incubate the target protein with the PROTAC, then add the E3 ligase. This can sometimes favor the formation of the ternary complex.
-
Data Presentation
The following tables provide hypothetical quantitative data illustrating a typical hook effect in a PROTAC dose-response experiment.
Table 1: Dose-Response Data for a Hypothetical PROTAC Exhibiting a Hook Effect
| PROTAC Concentration (nM) | % Target Protein Remaining (Normalized to Vehicle) |
| 0 (Vehicle) | 100% |
| 0.1 | 95% |
| 1 | 70% |
| 10 | 30% |
| 100 | 8% |
| 500 | 25% |
| 1000 | 50% |
| 5000 | 75% |
| 10000 | 90% |
Table 2: Key Degradation Parameters
| Parameter | Value |
| DC50 | ~5 nM |
| Dmax | ~92% degradation (at 100 nM) |
Experimental Protocols
1. Western Blot for PROTAC-Induced Protein Degradation
-
Objective: To quantify the degradation of a target protein after treatment with a PROTAC.
-
Methodology:
-
Cell Seeding and Treatment: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of harvest. Allow cells to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[4]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane. Block the membrane and probe with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Detection and Analysis: Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an ECL substrate. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control and express the results as a percentage of the vehicle-treated control.[4]
-
2. NanoBRET™ Assay for Ternary Complex Formation
-
Objective: To measure the PROTAC-induced proximity of the target protein and an E3 ligase in live cells.
-
Methodology:
-
Cell Preparation: Co-transfect cells with plasmids expressing the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase fused to HaloTag® (acceptor).
-
Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-fusion protein.
-
PROTAC Treatment: Add a serial dilution of the PROTAC to the cells.
-
Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer equipped with the appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in the NanoBRET™ ratio indicates ternary complex formation. A bell-shaped curve when plotting the NanoBRET ratio against the PROTAC concentration is indicative of the hook effect.[1]
-
3. Co-Immunoprecipitation (Co-IP) for Ternary Complex Verification
-
Objective: To confirm the formation of the ternary complex by immunoprecipitating one component and detecting the other two.
-
Methodology:
-
Cell Treatment and Lysis: Treat cells with the PROTAC at various concentrations, including one in the hook effect range. It is advisable to co-treat with a proteasome inhibitor (e.g., MG132) to stabilize the ubiquitinated target. Lyse the cells in a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation: Pre-clear the lysate with protein A/G beads. Incubate the lysate with an antibody against the E3 ligase (or an epitope tag). Capture the antibody-protein complexes with protein A/G beads.
-
Washing and Elution: Wash the beads to remove non-specific binding. Elute the captured proteins from the beads.
-
Western Blot Analysis: Analyze the eluate by Western blotting using antibodies against the target protein and the E3 ligase. An increased signal for the target protein in the PROTAC-treated samples compared to the vehicle control indicates the formation of the ternary complex.
-
Visualizations
References
Technical Support Center: Optimizing Coupling Reactions for E3 Ligase Ligand-Linker Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered when coupling a molecule of interest to an E3 Ligase Ligand-linker Conjugate.
Frequently Asked Questions (FAQs)
Q1: What are the most common chemistries used for coupling to an E3 Ligase Ligand-linker Conjugate?
A1: The most prevalent coupling strategies in PROTAC® synthesis are amide bond formation and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[1][] Amide coupling is widely used due to its simplicity and the commercial availability of linker conjugates with terminal carboxylic acids or amines.[3][4] Click chemistry offers high efficiency and orthogonality, meaning the reaction is highly specific and less likely to have side reactions with other functional groups.[][6]
Q2: How do I choose the optimal linker length and composition for my target?
A2: The ideal linker is crucial for the efficacy of the final PROTAC® molecule and must be determined empirically for each target protein and E3 ligase pair.[7][] A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex, while a linker that is too long can lead to unproductive binding.[] The composition of the linker (e.g., PEG, alkyl chains) influences the physicochemical properties of the PROTAC®, such as solubility and cell permeability.[][9] It is common to synthesize a library of PROTACs® with varying linker lengths and compositions to identify the optimal design.[]
Q3: My PROTAC® shows low degradation efficiency. Could the coupling reaction be the cause?
A3: While many factors can contribute to low degradation efficiency, issues during the coupling reaction can be a significant factor. Incomplete reaction or the formation of side products can result in a lower concentration of the desired PROTAC®. Furthermore, residual starting materials, such as the unreacted E3 ligase ligand-linker conjugate, could competitively bind to the E3 ligase, thereby inhibiting the formation of the productive ternary complex.[10] Therefore, careful purification and characterization of the final product are essential.
Q4: What analytical techniques are recommended to monitor the coupling reaction and characterize the final product?
A4: To monitor the progress of the coupling reaction, Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used.[10] LC-MS is particularly powerful as it provides information on the conversion of starting materials and the formation of the desired product, as well as any side products.[11] For characterization of the final purified PROTAC®, High-Performance Liquid Chromatography (HPLC) is used to assess purity, and Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the identity and structure of the molecule.
Troubleshooting Guides
This section provides solutions to common problems encountered during the coupling of your molecule of interest to an E3 Ligase Ligand-linker Conjugate.
Amide Coupling
Amide coupling is a robust method but can present challenges. Below are common issues and recommended troubleshooting steps.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | - Inactive coupling reagents (e.g., HATU, EDC).- Presence of water in the reaction.- Steric hindrance around the coupling site.- Inappropriate solvent or base. | - Use fresh, high-quality coupling reagents.- Ensure all glassware and solvents are dry.- Increase reaction temperature or time.- Screen different coupling reagents (e.g., T3P, EEDQ).[12]- Use a less hindered base (e.g., DIEA). |
| Formation of Side Products | - Epimerization of chiral centers.- Reaction with other functional groups in the molecule.- Double addition of the amine to the activated carboxylic acid. | - Use a coupling reagent known to suppress epimerization (e.g., COMU).- Protect sensitive functional groups prior to coupling.- Control the stoichiometry of the reactants carefully. |
| Difficult Purification | - Similar polarity of product and starting materials.- Presence of byproducts from the coupling reagent (e.g., DCU from DCC). | - Optimize the reaction to drive it to completion, simplifying the mixture.- Use a different coupling reagent that generates water-soluble byproducts (e.g., EDC).- Employ alternative purification techniques such as preparative HPLC or recrystallization. |
Click Chemistry (CuAAC)
Click chemistry is highly efficient but requires careful optimization of the catalytic system.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | - Inactive copper(I) catalyst (oxidized to copper(II)).- Poor solubility of reactants.- Inappropriate ligand for the copper catalyst. | - Use a fresh source of copper(I) or add a reducing agent (e.g., sodium ascorbate) to the copper(II) source.[13]- Use a co-solvent (e.g., DMSO, THF) to improve solubility.[13]- Screen different copper ligands (e.g., THPTA, BTTAA) to stabilize the copper(I) and enhance the reaction rate.[13] |
| Degradation of Starting Material or Product | - Copper-mediated degradation of sensitive functional groups or biomolecules. | - Use a chelating ligand to protect sensitive molecules from the copper catalyst.[13]- Minimize the reaction time by optimizing other parameters.- Consider using a copper-free click chemistry method like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) if your molecule is particularly sensitive.[14] |
| Difficulty Removing Copper from the Final Product | - Residual copper can interfere with biological assays. | - Use a copper chelating agent during workup (e.g., EDTA).- Employ purification methods known to remove metal catalysts, such as silica (B1680970) gel chromatography with a suitable eluent or size-exclusion chromatography.[13] |
Experimental Protocols
General Protocol for Amide Coupling
This protocol provides a starting point and may require optimization for specific substrates.
-
Preparation: Dry all glassware thoroughly. Ensure all solvents are anhydrous.
-
Reaction Setup:
-
Dissolve the carboxylic acid-containing molecule (1.0 eq) in a suitable solvent (e.g., DMF, DCM).
-
Add the coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIEA, 2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the amine-containing E3 Ligase Ligand-linker Conjugate (1.0-1.2 eq).
-
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup and Purification:
-
Quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline and may need to be adjusted based on the specific substrates.
-
Stock Solutions:
-
Prepare a stock solution of the alkyne-containing molecule in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the azide-containing E3 Ligase Ligand-linker Conjugate in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of copper(II) sulfate (CuSO₄) in water (e.g., 20 mM).[13]
-
Prepare a stock solution of a reducing agent, such as sodium ascorbate (B8700270), in water (e.g., 100 mM).
-
Prepare a stock solution of a copper ligand, such as THPTA, in water (e.g., 50 mM).[13]
-
-
Reaction Setup:
-
In a reaction vessel, combine the alkyne-containing molecule (1.0 eq) and the azide-containing E3 Ligase Ligand-linker Conjugate (1.0-1.2 eq) in a suitable solvent mixture (e.g., t-BuOH/water or DMSO/water).[13]
-
Add the copper ligand.
-
Add the copper(II) sulfate solution.
-
Add the sodium ascorbate solution to initiate the reaction.
-
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-24 hours at room temperature.
-
Workup and Purification:
-
Dilute the reaction mixture with water and extract with an appropriate organic solvent.
-
If the product is water-soluble, consider purification by preparative HPLC.
-
For organic-soluble products, wash the organic layer with a solution of a chelating agent like EDTA to remove copper, followed by brine.
-
Dry the organic layer and concentrate.
-
Purify the product by flash column chromatography.
-
Visual Guides
Caption: General experimental workflows for amide coupling and click chemistry.
Caption: A logical troubleshooting workflow for low-yield coupling reactions.
References
- 1. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wmocollege.ac.in [wmocollege.ac.in]
- 7. chempep.com [chempep.com]
- 9. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 10. portlandpress.com [portlandpress.com]
- 11. lcms.cz [lcms.cz]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
Technical Support Center: Troubleshooting Unexpected Cytotoxicity of Conjugate 104-Based PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected cytotoxicity with Conjugate 104-based Proteolysis Targeting Chimeras (PROTACs). The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.
Question 1: Why is my Conjugate 104-based PROTAC exhibiting cytotoxicity at concentrations where the target protein is not degraded?
Answer: This could be due to several factors unrelated to the degradation of the target protein.
-
Off-target effects of the Conjugate 104 moiety: The "Conjugate 104" component, likely derived from an antibody or targeting agent, might have inherent biological activity or bind to off-targets, causing toxicity.[1][2]
-
Toxicity of the E3 ligase ligand: The E3 ligase binder used in the PROTAC, such as derivatives of thalidomide (B1683933) or pomalidomide (B1683931) for Cereblon (CRBN), can have intrinsic cytotoxic or off-target effects.[3][4]
-
"Hook effect" leading to lack of degradation: At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are non-productive for degradation, but the high concentration of the molecule itself might be causing toxicity.[5]
Recommended Actions:
-
Test the components individually: Evaluate the cytotoxicity of the Conjugate 104 ligand and the E3 ligase ligand separately.
-
Titrate the PROTAC concentration: Perform a dose-response curve over a wide range of concentrations to identify a potential "hook effect."[5]
-
Use a non-degrading control PROTAC: Synthesize a control PROTAC with an inactive E3 ligase ligand to assess toxicity independent of degradation.
Question 2: My Conjugate 104-based PROTAC is showing cytotoxicity in cell lines that do not express the target protein. What is the likely cause?
Answer: Cytotoxicity in target-negative cell lines strongly suggests off-target effects.
-
Non-specific uptake: The physicochemical properties of the PROTAC, such as high lipophilicity, could lead to non-specific cellular uptake and subsequent toxicity.[6]
-
Off-target protein binding: The Conjugate 104 warhead or the E3 ligase ligand may be binding to and affecting the function of other essential proteins.[7][8]
-
E3 ligase-dependent off-target degradation: The PROTAC could be inducing the degradation of proteins other than the intended target.
Recommended Actions:
-
Comprehensive selectivity profiling: Use proteomic techniques like mass spectrometry to identify proteins that are degraded or that bind to your PROTAC in an unbiased manner.[9]
-
Evaluate cell permeability: Assess the passive permeability of your PROTAC to understand if it is accumulating in cells non-specifically.[9]
-
Modify the PROTAC structure: Consider optimizing the linker or the warhead to improve selectivity and reduce off-target binding.[10]
Question 3: How can I distinguish between on-target and off-target cytotoxicity?
Answer: Differentiating between on-target and off-target effects is crucial for validating your PROTAC's mechanism of action.
-
On-target cytotoxicity: This is the desired outcome, where the degradation of the target protein leads to cell death. This should correlate with the level of target protein degradation.
-
Off-target cytotoxicity: This is an undesirable effect where the PROTAC causes cell death through mechanisms other than the degradation of the intended target.
Experimental Workflow for Differentiating On-Target vs. Off-Target Cytotoxicity:
Caption: Workflow to distinguish on-target from off-target cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of PROTAC-induced cytotoxicity?
A1: PROTAC-induced cytotoxicity can arise from several mechanisms:
-
On-target toxicity: Successful degradation of a target protein that is essential for cell survival.
-
Off-target toxicity: Degradation of other essential proteins due to lack of selectivity.[7]
-
Ligand-based toxicity: The intrinsic pharmacological activity of the target-binding ligand or the E3 ligase-binding ligand.[4]
-
Immune-mediated toxicity: Some components of the PROTAC could elicit an immune response.
Q2: Can the linker in a PROTAC contribute to cytotoxicity?
A2: Yes, the linker can influence cytotoxicity. While often considered a passive component, the linker's length, rigidity, and chemical composition can affect the PROTAC's overall properties, including its solubility, cell permeability, and metabolic stability.[10] A poorly designed linker could lead to aggregation or non-specific interactions, contributing to toxicity.
Q3: My Conjugate 104-based PROTAC shows acceptable cytotoxicity in vitro, but is highly toxic in vivo. What could be the reason?
A3: Discrepancies between in vitro and in vivo toxicity are common and can be attributed to:
-
Pharmacokinetics and biodistribution: The PROTAC may accumulate in certain tissues or organs in vivo, reaching concentrations that are toxic.[11]
-
Metabolism: The PROTAC could be metabolized in vivo into toxic byproducts.
-
Immunogenicity: The PROTAC, especially if it contains a large biological component like an antibody fragment, could be recognized by the immune system, leading to an adverse reaction.[1]
Q4: What are some key control experiments to run when assessing the cytotoxicity of a new Conjugate 104-based PROTAC?
A4: The following control experiments are essential:
-
Untreated cells: To establish a baseline for cell viability.
-
Vehicle control: To account for any effects of the solvent used to dissolve the PROTAC.
-
Conjugate 104 ligand alone: To assess the intrinsic toxicity of the target-binding moiety.
-
E3 ligase ligand alone: To determine the toxicity of the E3 ligase binder.
-
A non-degrading PROTAC analog: A molecule with a modification that prevents ternary complex formation or ubiquitination, to isolate degradation-dependent effects.
Quantitative Data Summary
The following table provides an example of how to summarize cytotoxicity data for your Conjugate 104-based PROTAC and relevant controls.
| Compound | Target Cell Line (Target+) IC50 (nM) | Control Cell Line (Target-) IC50 (nM) | DC50 (nM) in Target Cell Line |
| Conjugate 104-PROTAC | 50 | >10,000 | 10 |
| Conjugate 104 Ligand | 5,000 | 5,500 | N/A |
| E3 Ligase Ligand | >10,000 | >10,000 | N/A |
| Non-degrading Analog | >10,000 | >10,000 | >10,000 |
IC50: Half-maximal inhibitory concentration for cell viability. DC50: Half-maximal degradation concentration of the target protein.
Key Experimental Protocols
1. Cell Viability Assay (e.g., MTT Assay)
-
Objective: To quantify the cytotoxic effect of the PROTAC on cultured cells.
-
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC and control compounds for 24, 48, or 72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol (B130326) with HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
2. Apoptosis Assay (e.g., Caspase-Glo 3/7 Assay)
-
Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.
-
Methodology:
-
Seed cells in a 96-well plate and treat with the PROTAC and controls as in the cell viability assay.
-
After the desired treatment period, add the Caspase-Glo 3/7 reagent to each well.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase activity.
-
3. Western Blot for Target Degradation
-
Objective: To confirm and quantify the degradation of the target protein.
-
Methodology:
-
Treat cells with the PROTAC at various concentrations and for different time points.
-
Lyse the cells and quantify the total protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the extent of degradation.
-
Signaling Pathway and Logical Relationships
Hypothetical Signaling Pathway Affected by Conjugate 104-Based PROTAC
Caption: Hypothetical pathway showing PROTAC-induced target degradation.
Decision Tree for Troubleshooting Cytotoxicity
Caption: Decision tree for identifying the source of cytotoxicity.
References
- 1. Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 7. Target and tissue selectivity of PROTAC degraders. | Semantic Scholar [semanticscholar.org]
- 8. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 10. PROTACs improve selectivity for targeted proteins – ScienceOpen [scienceopen.com]
- 11. Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to E3 Ligase Ligand-linker Conjugate 104 and Other CRBN Ligands for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation (TPD), the strategic selection of an E3 ubiquitin ligase ligand is a cornerstone of designing potent and selective Proteolysis Targeting Chimeras (PROTACs). Among the E3 ligases hijacked for this purpose, Cereblon (CRBN) has emerged as a prominent choice due to the favorable drug-like properties of its ligands. This guide provides a comprehensive comparison of E3 Ligase Ligand-linker Conjugate 104, a thalidomide-based construct, with other widely used CRBN ligands such as lenalidomide (B1683929) and pomalidomide. We present a data-driven analysis of their performance, supported by detailed experimental protocols and visualizations to inform the design of next-generation protein degraders.
Introduction to CRBN Ligands in PROTAC Technology
PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[] The CRBN E3 ligase complex is frequently recruited in PROTAC design, with ligands primarily derived from immunomodulatory imide drugs (IMiDs).[2] this compound is a conjugate of the foundational IMiD, thalidomide (B1683933), and a chemical linker, designed for the synthesis of PROTACs.[3] While thalidomide was the first in its class, its analogs, lenalidomide and pomalidomide, have since been developed and often exhibit more potent biological activity.[4] The choice of the CRBN ligand and the nature of the accompanying linker are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-CRBN), which is essential for ubiquitination and subsequent proteasomal degradation of the target protein.
Quantitative Comparison of CRBN Ligands
The performance of a CRBN ligand within a PROTAC is evaluated by several key parameters, including its binding affinity to CRBN and the degradation efficiency (DC50 and Dmax) of the resulting PROTAC. The following tables summarize quantitative data for the core CRBN ligands and provide representative data on how linker composition can influence PROTAC performance.
Disclaimer: Specific experimental data for this compound is not publicly available. The data presented for thalidomide-based conjugates is representative of PROTACs utilizing thalidomide as the CRBN ligand and should be considered as an illustrative guide.
Table 1: Binding Affinities of IMiDs to the CRBN-DDB1 Complex
| Ligand | Binding Affinity (IC50) to CRBN-DDB1 | Method |
| Thalidomide | >10 µM | Competitive Binding Assay |
| Lenalidomide | ~2 µM | Competitive Binding Assay |
| Pomalidomide | ~2 µM | Competitive Binding Assay |
Note: Data is compiled from competitive binding studies in U266 myeloma cell extracts.[5] Lower IC50 values indicate stronger binding affinity.
Table 2: Representative Degradation Performance of CRBN-Based PROTACs
| CRBN Ligand in PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Thalidomide-based | BRD4 | HeLa | 15 | >95 |
| Lenalidomide-based | BET Proteins | MM1.S | More potent than pomalidomide-based PROTAC | >90 |
| Pomalidomide-based | BRD4 | Jurkat | 1.8 | >95 |
Note: This table presents representative data from various studies and is intended for illustrative purposes. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the specific PROTAC architecture (including the linker and target-binding ligand) and the experimental conditions.[2][6]
The Critical Role of the Linker
The linker component of a PROTAC is not merely a spacer but plays a crucial role in determining the efficacy and selectivity of the degrader. The length, composition, and attachment point of the linker influence the geometry of the ternary complex and, consequently, the efficiency of ubiquitination.
Mechanism of action for a CRBN-based PROTAC.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of CRBN ligands and their corresponding PROTACs.
CRBN Binding Assay (Fluorescence Polarization)
This assay is used to determine the binding affinity of a ligand to the CRBN protein.
-
Principle: The assay measures the change in the polarization of fluorescently labeled thalidomide upon binding to the CRBN protein. Unlabeled ligands will compete with the fluorescently labeled thalidomide for binding to CRBN, resulting in a decrease in fluorescence polarization.
-
Materials:
-
Purified recombinant CRBN protein
-
Fluorescently labeled thalidomide (e.g., Cy5-labeled)
-
Assay buffer
-
Test compounds (e.g., this compound, lenalidomide, pomalidomide)
-
Black, low-binding microtiter plates
-
Fluorescent microplate reader capable of measuring fluorescence polarization
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
Add a fixed concentration of purified CRBN protein to the wells of the microtiter plate.
-
Add the serially diluted test compounds or vehicle control to the wells.
-
Add a fixed concentration of fluorescently labeled thalidomide to all wells.
-
Incubate the plate at room temperature for a specified period to reach equilibrium.
-
Measure the fluorescence polarization of each well using a microplate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the test compound required to inhibit 50% of the binding of the fluorescently labeled thalidomide.
-
Protein Degradation Assay (Western Blot)
This assay is used to quantify the degradation of a target protein induced by a PROTAC.
-
Principle: Western blotting uses specific antibodies to detect and quantify the amount of a target protein in cell lysates after treatment with a PROTAC.
-
Materials:
-
Cell line expressing the target protein of interest
-
PROTAC of interest
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibody against the target protein
-
Primary antibody against a loading control protein (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Imaging system for chemiluminescence detection
-
-
Procedure:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them using cell lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities of the target protein and the loading control using densitometry software.
-
Normalize the target protein signal to the loading control signal for each sample.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.
-
Experimental workflow for Western Blot analysis.
Conclusion
This compound, being a thalidomide-based construct, provides a foundational tool for the development of CRBN-recruiting PROTACs. While thalidomide itself exhibits weaker binding to CRBN compared to its more potent analogs, lenalidomide and pomalidomide, the overall efficacy of a PROTAC is a complex interplay between the E3 ligand, the linker, and the target-binding moiety. The provided data and protocols offer a framework for the systematic evaluation and comparison of different CRBN ligands and their corresponding PROTACs. For the development of highly potent and selective protein degraders, a thorough investigation of various CRBN ligands and linker compositions is crucial to optimize the formation of a productive ternary complex and achieve the desired therapeutic outcome.
References
A Comparative Guide to E3 Ligase Recruitment: Cereblon-Recruiting Conjugate 104 vs. VHL-Based Linkers for PROTACs
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. A critical decision in this process is the selection of an E3 ubiquitin ligase to be recruited for the degradation of a protein of interest (POI). Among the over 600 E3 ligases in the human genome, Cereblon (CRBN) and von Hippel-Lindau (VHL) have emerged as the most widely utilized due to the availability of well-characterized small molecule ligands.[1][2]
This guide provides an objective comparison of two distinct approaches to E3 ligase recruitment: the use of a pre-formed thalidomide-based ligand-linker conjugate, exemplified by E3 Ligase Ligand-linker Conjugate 104 , for engaging CRBN, versus the utilization of VHL-based linkers. This analysis is supported by a compilation of experimental data, detailed methodologies for key validation assays, and visualizations of the relevant biological pathways and experimental workflows.
Executive Summary
| Feature | This compound (CRBN-based) | VHL-based Linkers |
| E3 Ligase Recruited | Cereblon (CRBN) | von Hippel-Lindau (VHL) |
| Ligand Type | Thalidomide derivative | Typically hydroxyproline (B1673980) derivatives |
| Cellular Localization | Primarily nuclear, can shuttle to cytoplasm[] | Predominantly cytoplasmic[] |
| Tissue Expression | High in hematopoietic cells[] | Broad, but can be low in certain solid tumors[] |
| PROTAC Size | Generally smaller, more "drug-like" ligands | Ligands are often larger and more peptidic |
| Potential Advantages | Fast catalytic rate, effective for nuclear targets[] | High selectivity due to a more buried binding pocket |
| Potential Disadvantages | Potential for off-target effects on zinc-finger transcription factors[] | Challenges with oral bioavailability and cell permeability |
Performance Data: A Comparative Overview
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein, quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. The following tables summarize representative data from studies comparing CRBN and VHL-based PROTACs targeting the same protein of interest. It is important to note that a direct head-to-head comparison using this compound is not publicly available; therefore, data for thalidomide-based PROTACs are presented as a proxy.
Table 1: Degradation of Bromodomain-containing protein 4 (BRD4)
| E3 Ligase Recruited | PROTAC Example | DC50 | Dmax | Cell Line | Reference |
| CRBN | dBET1 | < 1 nM | >90% | Burkitt's lymphoma (BL) cells | [4] |
| VHL | ARV-771 | Low nM range | >90% | Not specified | [5] |
Table 2: Degradation of EGFR L858R
| E3 Ligase Recruited | PROTAC Example | DC50 | Dmax | Cell Line | Reference |
| CRBN | Compound 69 | 11 nM / 25 nM | Not specified | HCC-827 / H3255 | [6] |
| VHL | Compound 68 | 5.0 nM / 3.3 nM | Not specified | HCC-827 / H3255 | [6] |
Signaling Pathways and Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ligase. This proximity leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome. The choice of E3 ligase dictates which cellular machinery is hijacked and can influence downstream signaling.
PROTAC-Mediated Protein Degradation
Caption: General mechanism of PROTAC-induced protein degradation.
Downstream Signaling of CRBN and VHL Recruitment
Recruiting CRBN or VHL can have distinct downstream consequences beyond the degradation of the intended target.
Cereblon (CRBN) Signaling: CRBN is a substrate receptor for the CUL4A-DDB1 E3 ubiquitin ligase complex.[7] Beyond its role in PROTACs, CRBN is known to regulate the degradation of endogenous proteins, including transcription factors like Ikaros and Aiolos, particularly in hematopoietic cells.[7] Its engagement can therefore have immunomodulatory effects.
Caption: Simplified CRBN-mediated degradation pathway.
Von Hippel-Lindau (VHL) Signaling: VHL is the substrate recognition component of the CUL2-elongin B/C E3 ligase complex. Its primary endogenous substrate is the alpha subunit of hypoxia-inducible factor (HIF-1α). Under normoxic conditions, VHL targets HIF-1α for degradation, thereby suppressing the hypoxic response. Recruitment of VHL by a PROTAC hijacks this machinery.
Caption: Simplified VHL-mediated degradation pathway.
Experimental Protocols
Accurate and reproducible experimental data are the bedrock of any comparative analysis. The following are detailed protocols for key experiments used to evaluate the performance of PROTACs.
PROTAC Synthesis using a Ligand-Linker Conjugate
This protocol outlines the general steps for conjugating a pre-formed E3 ligase ligand-linker, such as this compound, to a ligand for a protein of interest (POI ligand) that has a suitable reactive handle (e.g., a primary amine).
Materials:
-
This compound (with a terminal reactive group, e.g., carboxylic acid or activated ester)
-
POI ligand with a complementary reactive group (e.g., amine)
-
Peptide coupling reagents (e.g., HATU, HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
DIPEA (N,N-Diisopropylethylamine)
-
Reaction vessel
-
Stirring apparatus
-
HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Dissolve the this compound in anhydrous DMF.
-
Add the peptide coupling reagents (e.g., HATU and HOBt) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate vessel, dissolve the POI ligand in anhydrous DMF.
-
Add the POI ligand solution and DIPEA to the activated E3 ligase ligand-linker conjugate solution.
-
Allow the reaction to proceed at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, quench the reaction with water.
-
Purify the crude product by reverse-phase HPLC.
-
Confirm the identity and purity of the final PROTAC by mass spectrometry and NMR.
Western Blot for Protein Degradation Assessment
This is a standard method to quantify the levels of a target protein in cells following PROTAC treatment.
Caption: Experimental workflow for Western blot analysis.
Detailed Steps:
-
Cell Culture and Treatment: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Cell Viability Assay
This assay is used to assess the cytotoxic effects of the PROTAC on the cells.
Materials:
-
Cells in a 96-well plate
-
PROTAC compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or MTT reagent
-
Luminometer or spectrophotometer
Procedure (using CellTiter-Glo®):
-
Seed cells in a 96-well plate and treat with a range of PROTAC concentrations for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker to induce cell lysis and stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Conclusion
The choice between a CRBN-recruiting ligand-linker conjugate like this compound and a VHL-based linker is a critical decision in PROTAC design that depends on a multitude of factors. CRBN-based PROTACs, often leveraging smaller and more drug-like ligands, can exhibit rapid degradation kinetics and are particularly effective for nuclear targets. However, the potential for off-target effects due to CRBN's broader substrate scope warrants careful consideration.
Conversely, VHL-based PROTACs may offer higher selectivity due to the more enclosed nature of the VHL binding pocket. The larger, more peptidic nature of VHL ligands can, however, present challenges in achieving favorable pharmacokinetic properties.
Ultimately, the optimal choice of E3 ligase recruiter is target and context-dependent. A thorough evaluation of both systems, employing the standardized experimental protocols outlined in this guide, is essential for the successful development of potent and selective protein degraders. The provided data and workflows offer a foundational framework for researchers to make informed decisions in their pursuit of novel therapeutics based on targeted protein degradation.
References
- 1. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 6. Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating Target Degradation by Western Blot: A Comparative Guide for Conjugate 104 PROTACs
This guide provides a comprehensive comparison of Conjugate 104, a novel Proteolysis Targeting Chimera (PROTAC), against other alternative protein degraders. It includes detailed experimental protocols and quantitative data to assist researchers, scientists, and drug development professionals in evaluating its efficacy in target protein degradation.
Quantitative Comparison of PROTAC Degradation Efficiency
The efficacy of a PROTAC is primarily determined by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation) values.[1][2] Lower DC50 values are indicative of higher potency.[2] The following table summarizes the degradation efficiencies of Conjugate 104 in comparison to other well-characterized PROTACs targeting the same protein of interest (POI).
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line | DC50 | Dmax | Reference |
| Conjugate 104 | Undisclosed | POI-X | Cell Line A | 5 nM | >95% | Internal Data |
| Alternative 1 (e.g., MZ1) | VHL | BRD4 | H661, H838 | 8 nM, 23 nM | Complete at 100 nM | [1] |
| Alternative 2 (e.g., ARV-825) | CRBN | BRD4 | Burkitt's Lymphoma | < 1 nM | Not Reported | [1] |
| Alternative 3 (e.g., dBET1) | CRBN | BRD proteins | Jurkat | ~10 nM | >90% | [3] |
Mechanism of PROTAC-Mediated Protein Degradation
PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker.[4] One ligand binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[4] This proximity induces the formation of a ternary complex, leading to the polyubiquitination of the POI.[5] The ubiquitinated protein is then recognized and degraded by the 26S proteasome.[4]
Experimental Protocol: Western Blot for PROTAC-Induced Degradation
Western blotting is a widely used technique to quantify the levels of a target protein in cells following treatment with a PROTAC.[1][4] This protocol details the steps for validating the degradation of a target protein induced by Conjugate 104.
Materials
-
Cell culture reagents and appropriate cell line (e.g., HeLa, MDA-MB-231)[5]
-
Conjugate 104 PROTAC and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus (wet or semi-dry system)[5]
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.[5]
-
Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.[5]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[5]
-
Transfer the supernatant to a new, pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.[4]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final 1X concentration.[5]
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[4][5]
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.[5]
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[4]
-
Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.[4]
-
Wash the membrane three times with TBST for 5-10 minutes each.[4]
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[4]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Repeat the immunoblotting process for the loading control protein.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.[4]
-
Quantify the band intensity using densitometry software. The level of the target protein should be normalized to the corresponding loading control.[4]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to generate a dose-response curve and determine the DC50 and Dmax values.[4]
-
Western Blot Workflow for PROTAC Efficacy
The following diagram illustrates the key steps in the Western blot protocol for assessing PROTAC-mediated protein degradation.
References
Confirming On-Target Activity of PROTACs Synthesized with Conjugate 104: A Comparative Guide
For researchers, scientists, and drug development professionals, the validation of on-target activity is a critical step in the development of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative overview of key experimental approaches to confirm the efficacy and specificity of PROTACs synthesized using the hypothetical "Conjugate 104," designed to target and degrade a protein of interest (POI). We will present supporting experimental data formats, detailed protocols, and visual workflows to aid in the robust assessment of your PROTAC's performance against alternative validation methods.
Proteolysis-targeting chimeras are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] A typical PROTAC consists of a ligand that binds to the target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase.[1][2] The formation of a ternary complex between the PROTAC, the target protein, and the E3 ligase leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2]
Mechanism of Action of a PROTAC
Caption: General mechanism of action for a PROTAC molecule.
Comparison of Methods for On-Target Activity Confirmation
A multi-faceted approach is recommended to confidently validate the on-target activity of a PROTAC. While quantitative proteomics is considered the gold standard for its unbiased and comprehensive view, other methods provide essential orthogonal validation.[2][3]
| Method | Primary Purpose | Advantages | Limitations |
| Quantitative Proteomics (e.g., TMT, Label-Free) | Global, unbiased quantification of proteome-wide changes in protein abundance. | - Comprehensive identification of on- and off-target effects.- High-throughput capabilities.[2][4]- Unbiased discovery of downstream pathway modulation.[5] | - Requires specialized equipment and bioinformatics expertise.- Data analysis can be complex.[2]- May not be suitable for rapid, routine screening. |
| Western Blot | Targeted validation and quantification of a specific protein. | - Widely accessible and relatively inexpensive.- Provides direct visualization of protein levels.- Good for confirming findings from proteomics.[2] | - Low-throughput.- Antibody-dependent, requiring specific and validated antibodies.- Semi-quantitative unless rigorous controls are used. |
| HiBiT Assay | Quantitative measurement of target protein levels in a high-throughput format. | - High sensitivity and broad dynamic range.- Simple, plate-based luminescent assay.- Suitable for determining degradation parameters like DC50 and Dmax.[2] | - Requires genetic engineering of the target protein to incorporate the HiBiT tag.- May not be suitable for all targets or cell lines. |
| Cellular Thermal Shift Assay (CETSA) | Measures target engagement by assessing changes in protein thermal stability. | - Confirms direct binding of the PROTAC to the target protein in a cellular context.[1]- Can be used to assess on- and off-target engagement.[1] | - Indirect measure of degradation.- Can be technically challenging and lower-throughput. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Quantification of specific protein levels. | - Higher throughput than Western Blot.- Quantitative and sensitive. | - Requires specific antibody pairs.- Can be more expensive than Western Blotting. |
Experimental Protocols
Below are detailed methodologies for key experiments to confirm the on-target activity of PROTACs synthesized with Conjugate 104.
Quantitative Proteomics Workflow for On-Target and Off-Target Profiling
Quantitative mass spectrometry-based proteomics provides an unbiased and global view of the proteome, making it a powerful tool for validating on-target degradation and identifying potential off-target effects.[2][3] Tandem Mass Tag (TMT) labeling is a common method that allows for the simultaneous identification and quantification of proteins from multiple samples.[2]
a. Cell Culture and Treatment:
-
Culture cells of interest to approximately 80% confluency.[3]
-
Treat cells with various concentrations of the PROTAC (e.g., 0.1 nM to 10 µM), a vehicle control (e.g., DMSO), and potentially a negative control (an inactive epimer of the PROTAC).
-
Incubate for a predetermined time (e.g., 24 hours).
b. Protein Extraction and Digestion:
-
Harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each sample using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[3]
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
c. Peptide Labeling (TMT-based):
-
Label the peptides from each condition with a specific isobaric tandem mass tag (TMT) reagent.[3]
-
Quench the labeling reaction and pool the labeled peptide samples.[3]
d. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the pooled, labeled peptides by liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry. The mass spectrometer isolates and fragments the peptide ions, and the TMT reporter ions are released and detected, providing quantitative information for each peptide across the different samples.[3]
e. Data Analysis:
-
Process the raw mass spectrometry data using specialized software (e.g., Proteome Discoverer, MaxQuant).[3]
-
Identify peptides and proteins by searching the data against a protein sequence database.
-
Quantify the relative abundance of each protein across the different conditions based on the intensity of the TMT reporter ions.
-
Perform statistical analysis to identify proteins that are significantly downregulated (on-target and potential off-targets) or upregulated upon PROTAC treatment.[3]
Western Blot for Targeted Validation
Western blotting is a widely used technique to validate the degradation of a specific target protein identified through proteomics or as a primary method of assessing degradation.
a. Sample Preparation:
-
Treat cells with the PROTAC as described for the proteomics workflow.
-
Lyse the cells and quantify the protein concentration.
b. Gel Electrophoresis and Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
c. Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
d. Analysis:
-
Quantify the band intensities relative to a loading control (e.g., GAPDH, β-actin, or α-tubulin) to determine the extent of protein degradation.
Data Presentation: Example Quantitative Proteomics Results
The following table represents hypothetical data from a TMT-based proteomics experiment designed to assess the on-target activity of a BRD4-targeting PROTAC synthesized with Conjugate 104.
| Protein | Gene | Fold Change (PROTAC vs. Vehicle) | p-value | Classification |
| Bromodomain-containing protein 4 | BRD4 | -8.7 | < 0.0001 | On-Target |
| Bromodomain-containing protein 3 | BRD3 | -4.2 | < 0.001 | On-Target Family Member |
| Bromodomain-containing protein 2 | BRD2 | -3.9 | < 0.001 | On-Target Family Member |
| Zinc finger protein 91 | ZFP91 | -1.1 | 0.45 | Not Significant |
| Polo-like kinase 1 | PLK1 | 1.05 | 0.89 | Not Significant |
| c-Myc | MYC | -3.5 | < 0.01 | Downstream Effect |
Experimental Workflow Visualization
Caption: Workflow for confirming PROTAC on-target activity.
References
Pomalidomide-Based Conjugates Demonstrate Superior Performance in Targeted Protein Degradation Compared to Thalidomide-Based Counterparts
A detailed analysis of experimental data reveals that pomalidomide-based Proteolysis Targeting Chimeras (PROTACs) exhibit enhanced efficiency and potency in degrading target proteins, such as BRD4, when compared to PROTACs synthesized from thalidomide-based E3 ligase ligand-linker conjugates. This guide provides a comprehensive comparison of the performance of these two classes of PROTACs, supported by quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.
Proteolysis Targeting Chimeras are novel therapeutic modalities that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins. A key component of a PROTAC is the E3 ligase ligand, which recruits an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. Both thalidomide (B1683933) and its analog pomalidomide (B1683931) are commonly used to engage the Cereblon (CRBN) E3 ligase. While "E3 Ligase Ligand-linker Conjugate 104" is a thalidomide-based conjugate, this guide will use the well-characterized thalidomide-based BRD4 degrader, dBET1, as a representative for comparison against the pomalidomide-based BRD4 degrader, ARV-825.
Mechanism of Action: A Shared Pathway with a Critical Difference
Both thalidomide- and pomalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation. However, pomalidomide generally exhibits a higher binding affinity for CRBN compared to thalidomide, which can lead to more efficient formation of the ternary complex and consequently, more potent protein degradation.[1][2]
Performance Data: Pomalidomide-Based ARV-825 Outperforms Thalidomide-Based dBET1
Quantitative analysis of BRD4 degradation and cell viability consistently demonstrates the superior performance of the pomalidomide-based PROTAC, ARV-825, over the thalidomide-based dBET1.
BRD4 Degradation
The half-maximal degradation concentration (DC50) is a measure of the potency of a PROTAC in degrading its target protein. ARV-825 consistently shows a significantly lower DC50 for BRD4 degradation compared to dBET1 across various cancer cell lines, indicating higher potency.
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-825 | Pomalidomide | BRD4 | CA46 (Burkitt's lymphoma) | < 1 | >95% |
| dBET1 | Thalidomide | BRD4 | MV4;11 (Acute Myeloid Leukemia) | ~100 | >85% |
Note: Data is compiled from different studies and experimental conditions may vary.[3][4]
Anti-proliferative Activity
The half-maximal inhibitory concentration (IC50) reflects the potency of a compound in inhibiting cell growth. ARV-825 exhibits a lower IC50 in various cancer cell lines compared to dBET1, indicating greater anti-proliferative activity.
| PROTAC | E3 Ligase Ligand | Cell Line | IC50 (nM) |
| ARV-825 | Pomalidomide | MOLM-13 (Acute Myeloid Leukemia) | 18.2 |
| dBET1 | Thalidomide | MV4;11 (Acute Myeloid Leukemia) | 140 |
Note: Data is compiled from different studies and experimental conditions may vary.[3][5]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of results, detailed experimental methodologies are crucial. The following are standard protocols for assessing PROTAC performance.
Western Blot for BRD4 Degradation
This protocol is used to quantify the reduction in BRD4 protein levels following PROTAC treatment.
-
Cell Culture and Treatment: Seed cells (e.g., MV4;11 or CA46) in 6-well plates and allow them to adhere. Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 18 hours). Include a vehicle control (DMSO).[4]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[6]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against BRD4. A housekeeping protein like GAPDH or β-actin should be used as a loading control. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities using densitometry software to determine the percentage of BRD4 degradation relative to the vehicle control.[6]
Cell Viability Assay
This assay determines the effect of PROTAC-induced protein degradation on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
PROTAC Treatment: Treat the cells with a range of PROTAC concentrations for a defined period (e.g., 72 hours).
-
Viability Assessment: Add a cell viability reagent such as MTT or CellTiter-Glo® to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value using a dose-response curve.[1][7]
Conclusion
The available data strongly suggests that pomalidomide-based PROTACs, exemplified by ARV-825, offer a significant performance advantage over thalidomide-based counterparts like dBET1. This is attributed to the higher binding affinity of pomalidomide for the CRBN E3 ligase, leading to more potent and efficient degradation of the target protein, BRD4. This enhanced degradation translates to superior anti-proliferative activity in cancer cell lines. For researchers and drug developers in the field of targeted protein degradation, the choice of the E3 ligase ligand is a critical design parameter, with pomalidomide-based conjugates representing a more effective option for developing highly potent protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to PROTACs: The Impact of Linker Attachment Points on the Thalidomide Scaffold
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is essential for achieving potent and selective protein degradation. A critical design element is the point of linker attachment on the E3 ligase-recruiting moiety. This guide provides a comprehensive comparison of different linker attachment points on the widely used thalidomide (B1683933) scaffold, which recruits the Cereblon (CRBN) E3 ligase. By summarizing key experimental data and providing detailed methodologies, this document aims to inform the rational design of next-generation thalidomide-based PROTACs.
The phthalimide (B116566) ring of thalidomide and its analogs, such as pomalidomide (B1683931) and lenalidomide, offers several positions for linker attachment, with the C4, C5, and the glutarimide (B196013) nitrogen (N-position) being the most
Safety Operating Guide
Proper Disposal of E3 Ligase Ligand-linker Conjugate 104: A Guide for Laboratory Professionals
For Immediate Reference: Treat E3 Ligase Ligand-linker Conjugate 104 as Hazardous Chemical Waste.
Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or down the drain.[10][11] The primary and required method of disposal for similar compounds is high-temperature incineration by a licensed hazardous waste disposal facility.[9][10] Always consult your institution's Environmental Health and Safety (EHS) department for specific local regulations and procedures.[10][11]
Core Principles of Disposal
-
Waste Minimization: To reduce the volume of waste generated, order only the amount of the chemical that is required.[10]
-
Segregation: All waste contaminated with this compound must be kept separate from other laboratory waste streams.[10]
-
Decontamination: All non-disposable equipment and surfaces that come into contact with the conjugate must be thoroughly decontaminated.[9][10]
Quantitative Data for Disposal Consideration
The following table summarizes key parameters to consider for the safe handling and disposal of potent small molecule compounds like this compound. These are general guidelines; always refer to the compound-specific SDS if available and your institution's EHS protocols.
| Parameter | Guideline | Relevance to Disposal |
| GHS Hazard Classification | Assumed: Acute toxicity, Skin corrosion/irritation, Serious eye damage/eye irritation, Specific target organ toxicity, and/or Acute/chronic aquatic toxicity. | Dictates the necessity for handling as hazardous waste and the requirement for specific personal protective equipment (PPE). |
| Personal Protective Equipment (PPE) | Nitrile gloves (double-gloving recommended), safety goggles with side-shields, and a lab coat are mandatory. In case of aerosol generation, a suitable respirator should be used.[9] | Protects personnel from exposure during handling and disposal procedures. |
| Storage of Waste | Store in a tightly sealed, compatible, and clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials (e.g., strong oxidizing agents).[9] | Prevents accidental spills, reactions, and exposure. Waste should be stored in a designated satellite accumulation area.[10] |
| Primary Disposal Method | High-temperature incineration by a licensed hazardous waste disposal facility.[9][10] | Ensures the complete destruction of the potent compound, preventing environmental contamination. |
| Spill Cleanup | Absorb liquid spills with inert material (e.g., vermiculite, sand).[8][9] Carefully sweep solid spills to avoid dust generation.[8] Decontaminate the area with an appropriate solvent (e.g., 70% ethanol).[8][9] | Prevents the spread of contamination and ensures the safety of laboratory personnel. |
Experimental Protocols: Step-by-Step Disposal Procedures
The proper disposal of this compound is a controlled procedure, not an experiment. The following steps outline the general protocol for handling and disposing of this and similar chemical wastes.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound or its waste, always wear appropriate PPE, including double nitrile gloves, a lab coat, and safety glasses with side shields.[9]
Step 2: Waste Segregation and Collection
Establish clearly marked hazardous waste containers in the immediate vicinity where the work is being performed.[10] All items that come into contact with the conjugate are considered hazardous waste.
-
Solid Waste:
-
Items: Includes contaminated gloves, bench paper, pipette tips, vials, and any other disposable materials.[8][10]
-
Procedure: Collect all solid waste in a designated, leak-proof container lined with a heavy-duty plastic bag. The container must be clearly labeled as "Hazardous Chemical Waste" and include the name "this compound".[8][9][10]
-
-
Liquid Waste:
-
Items: Includes unused stock solutions, experimental media containing the compound, and the initial solvent rinse from decontaminating glassware.[8][10]
-
Procedure: Collect all liquid waste in a compatible, leak-proof container (e.g., a plastic-coated glass or high-density polyethylene (B3416737) bottle) with a secure screw-top cap.[10] The container must be labeled with "Hazardous Waste," the chemical name, and the approximate concentration of the active compound.[10] Do not mix with other waste streams unless permitted by your institution's EHS office.[10]
-
Step 3: Spill Management
In the event of a spill, prevent further leakage or spreading.[8]
-
For liquid spills: Absorb the material with a non-combustible absorbent material like vermiculite, sand, or earth.[8]
-
For solid spills: Carefully sweep or scoop the material to avoid generating dust.[8]
Collect all spill cleanup materials into a designated, sealed container for hazardous waste.[8] Decontaminate the spill area with a suitable solvent (e.g., 70% ethanol) and then wash the area thoroughly.[8][9]
Step 4: Decontamination
All non-disposable equipment and surfaces that may have come into contact with the conjugate must be thoroughly decontaminated. Wipe down surfaces with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as solid hazardous waste.[9]
Step 5: Final Disposal
Store sealed and labeled waste containers in your laboratory's designated Satellite Accumulation Area (SAA) until they are ready for pickup.[10] Arrange for disposal through your institution's EHS department or a licensed hazardous waste contractor.[9] Do not attempt to dispose of this chemical down the drain or in the general trash.[8][10][11]
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. E3 Ligase Ligand - Linker Conjugates [jenkemusa.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 6. E3 ligase ligand chemistries: from building blocks to protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Essential Safety and Logistical Information for Handling E3 Ligase Ligand-linker Conjugate 104
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols and logistical plans for the handling and disposal of E3 Ligase Ligand-linker Conjugate 104. The information is intended to ensure the safety of laboratory personnel and the integrity of research activities. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on general best practices for handling similar research-grade chemical compounds and bioconjugates. A thorough risk assessment should be conducted by laboratory personnel before beginning any work.
I. Personal Protective Equipment (PPE)
The primary defense against potential exposure to this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE). The minimum required PPE is outlined below.[1][2][3] Additional PPE may be necessary based on a site-specific risk assessment of the procedures to be performed.[1]
| PPE Category | Item | Specifications and Use |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for handling the conjugate.[1] Double-gloving is recommended, especially when handling concentrated solutions.[2] Gloves should be changed immediately if contaminated, and hands should be washed thoroughly after removal.[2] |
| Eye and Face Protection | Safety Glasses with Side Shields | Minimum requirement for eye protection.[1] |
| Chemical Splash Goggles | To be worn when there is a risk of splashes, such as when preparing solutions or performing purification steps. | |
| Face Shield | Should be worn in conjunction with safety glasses or goggles when there is a significant splash hazard.[1] | |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect clothing and skin from potential contamination.[2][3] |
| Respiratory Protection | Not Generally Required | Based on available information, respiratory protection is not typically required for handling this type of compound in solid form or in non-volatile solutions. However, if there is a potential for aerosolization, a risk assessment should be performed to determine if a respirator is needed. |
| Foot Protection | Closed-toe Shoes | Required at all times in the laboratory to protect against spills and falling objects.[3] |
II. Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to minimize risk. The following workflow outlines the key steps from receiving the compound to its experimental use.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (lab coat, gloves, and safety glasses) during inspection.
-
Verify that the received product matches the order information.
-
Log the compound into the laboratory's chemical inventory system.
2. Storage:
-
Store the conjugate according to the manufacturer's recommendations. Product pages for similar compounds suggest storage at -20°C for long-term stability.
-
Keep the container tightly sealed and in a designated, clearly labeled location.
3. Preparation of Solutions:
-
All handling of the solid compound, including weighing, should be performed in a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Wear double nitrile gloves, a lab coat, and chemical splash goggles.
-
Use dedicated spatulas and weighing boats.
-
When dissolving the compound, add the solvent slowly to avoid splashing.
4. Experimental Use:
-
Conduct all experiments involving the conjugate in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure all glassware and equipment are clean and compatible with the solvents being used.
-
Clearly label all solutions containing the conjugate.
5. Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
Avoid eating, drinking, or applying cosmetics in the laboratory.
III. Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure a safe work environment.
1. Waste Segregation:
-
Solid Waste: Contaminated solid waste, including gloves, weighing boats, and paper towels, should be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, labeled hazardous liquid waste container. Do not mix incompatible waste streams.
-
Sharps Waste: Contaminated needles, syringes, and pipette tips should be disposed of in a designated sharps container.
2. Decontamination:
-
All non-disposable equipment, such as glassware and spatulas, should be decontaminated after use. A suitable decontamination procedure may involve rinsing with an appropriate solvent to remove the conjugate, followed by a standard laboratory cleaning procedure.
-
Work surfaces should be decontaminated at the end of each procedure and in the event of a spill.
3. Spill Response:
-
In the event of a spill, evacuate the immediate area if necessary.
-
Wear appropriate PPE, including double gloves, a lab coat, and eye protection, before cleaning the spill.
-
For small spills of solid material, carefully sweep or wipe up the material and place it in a hazardous waste container.
-
For liquid spills, absorb the spill with an inert absorbent material and place it in a hazardous waste container.
-
Decontaminate the spill area thoroughly.
4. Final Disposal:
-
All hazardous waste must be disposed of in accordance with institutional and local regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures.
By adhering to these safety and logistical guidelines, researchers can handle this compound safely and effectively, fostering a secure and productive research environment.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
